molecular formula C5H9F2NO2 B8780866 4-Amino-5,5-difluoropentanoic acid

4-Amino-5,5-difluoropentanoic acid

Número de catálogo: B8780866
Peso molecular: 153.13 g/mol
Clave InChI: OONKUSOSFMPOHE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-5,5-difluoropentanoic acid is a useful research compound. Its molecular formula is C5H9F2NO2 and its molecular weight is 153.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-5,5-difluoropentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5,5-difluoropentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C5H9F2NO2

Peso molecular

153.13 g/mol

Nombre IUPAC

4-amino-5,5-difluoropentanoic acid

InChI

InChI=1S/C5H9F2NO2/c6-5(7)3(8)1-2-4(9)10/h3,5H,1-2,8H2,(H,9,10)

Clave InChI

OONKUSOSFMPOHE-UHFFFAOYSA-N

SMILES canónico

C(CC(=O)O)C(C(F)F)N

Origen del producto

United States
Foundational & Exploratory

chemical properties of 4-Amino-5,5-difluoropentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Amino-5,5-difluoropentanoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Subject Matter

This technical guide provides a comprehensive overview of the (CAS No. 78347-71-4). It is important to note that while this compound is commercially available, detailed experimental data on its synthesis and physicochemical properties are not extensively reported in publicly accessible scientific literature.[1][2] Consequently, this guide synthesizes information from analogous fluorinated amino acids and general principles of organofluorine chemistry to present a scientifically grounded yet prospective analysis. The content herein is intended to serve as a foundational resource for researchers interested in the unique attributes of this molecule.

Introduction: The Significance of Fluorinated γ-Amino Acids

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[3][4][5] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability.[6]

4-Amino-5,5-difluoropentanoic acid is a fascinating example of a fluorinated non-proteinogenic amino acid. As a γ-amino acid, it is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[7][8][9] The introduction of a gem-difluoro group at the 5-position is anticipated to significantly alter its biological activity and pharmacokinetic profile compared to its non-fluorinated counterpart. This strategic fluorination can lead to enhanced binding affinity for target enzymes or receptors and increased metabolic stability, making such compounds promising candidates for drug discovery programs, particularly in neurology.[7][8][9]

Synthesis of 4-Amino-5,5-difluoropentanoic Acid: Plausible Synthetic Strategies

One such conceptual pathway is outlined below, starting from a suitable precursor and involving key transformations to install the gem-difluoro group and the amine functionality.

Synthesis_Pathway cluster_start Starting Material cluster_fluorination Key Fluorination Step cluster_amination Amine Installation cluster_final Final Product A Precursor Ester B gem-Difluorination A->B e.g., Deoxofluorination C Introduction of Nitrogen B->C e.g., Azide Displacement D Reduction/Conversion to Amine C->D e.g., Reduction E 4-Amino-5,5-difluoropentanoic acid D->E Hydrolysis

Caption: A conceptual synthetic pathway for 4-Amino-5,5-difluoropentanoic acid.

Experimental Protocol: A Generalized Approach

The following represents a generalized, hypothetical experimental protocol based on common synthetic transformations for fluorinated amino acids.[10][11] This is not a validated protocol for this specific molecule and should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of a γ-Keto Ester Precursor

  • A suitable starting material, such as a protected glutamic acid derivative or a commercially available keto ester, would be chosen.

Step 2: Gem-Difluorination

  • The keto group of the precursor is converted to a gem-difluoro group.

  • Reagents: Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation.[12]

  • Procedure: The keto ester would be dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. The deoxyfluorinating agent would be added cautiously at a low temperature (e.g., -78 °C), and the reaction would be allowed to warm to room temperature and stir until completion.

  • Work-up: The reaction would be quenched with a cooled saturated aqueous solution of sodium bicarbonate. The organic layer would be separated, washed, dried, and concentrated under reduced pressure. The crude product would be purified by column chromatography.

Step 3: Introduction of the Amino Group

  • A common strategy involves the conversion of a suitable functional group to an amine. For instance, if a hydroxyl group is present at the 4-position, it could be converted to a leaving group (e.g., mesylate or tosylate) and then displaced with an azide source (e.g., sodium azide).

  • Procedure: The fluorinated intermediate would be dissolved in a polar aprotic solvent (e.g., DMF). Sodium azide would be added, and the mixture heated to facilitate the substitution reaction.

  • Work-up: After cooling, the reaction mixture would be diluted with water and extracted with an organic solvent. The combined organic layers would be washed, dried, and concentrated.

Step 4: Reduction of the Azide and Ester Hydrolysis

  • The azide group is reduced to an amine, and the ester is hydrolyzed to the carboxylic acid.

  • Reagents for Reduction: Common methods include catalytic hydrogenation (H₂, Pd/C) or Staudinger reaction (triphenylphosphine followed by water).

  • Reagents for Hydrolysis: Acidic (e.g., HCl) or basic (e.g., LiOH, NaOH) hydrolysis.

  • Procedure: The azide intermediate would be subjected to reduction conditions. Following the reduction, the ester would be hydrolyzed.

  • Work-up and Purification: The final product would be isolated by adjusting the pH to the isoelectric point to precipitate the amino acid, which would then be collected by filtration and purified by recrystallization or ion-exchange chromatography.

Physicochemical Properties

Direct experimental data for the physico are scarce. However, we can infer expected properties based on its structure and data from similar compounds.

PropertyExpected Value/CharacteristicRationale
Molecular Formula C₅H₉F₂NO₂
Molecular Weight 153.13 g/mol
Melting Point Likely a high-melting solidAmino acids are typically crystalline solids with high melting points due to their zwitterionic nature.
Solubility Expected to be soluble in water and polar protic solvents; sparingly soluble in nonpolar organic solvents.The presence of the amino and carboxylic acid groups will dominate the solubility profile.
pKa The pKa of the carboxylic acid is expected to be lower (more acidic) than that of GABA. The pKa of the amino group is also expected to be lower (less basic).The strong electron-withdrawing effect of the two fluorine atoms will acidify the carboxylic acid and decrease the basicity of the amine.[13][14]
LogP The lipophilicity is expected to be higher than its non-fluorinated analog.Fluorination generally increases lipophilicity.[15]

Spectral Characteristics: An Anticipated Profile

While specific spectra are not available, the expected NMR and mass spectrometric features can be predicted.

  • ¹H NMR: The proton on the carbon bearing the amino group (C4) would likely appear as a multiplet. The protons on the carbons adjacent to the difluoromethyl group and the carboxylic acid would also show characteristic splitting patterns. The CHF₂ proton, if present in a related monofluorinated compound, would exhibit a characteristic doublet of triplets.

  • ¹³C NMR: The carbon bearing the two fluorine atoms (C5) would show a characteristic triplet in the proton-decoupled spectrum due to C-F coupling. The chemical shifts of the carbons near the electron-withdrawing difluoromethyl group would be shifted downfield.[16]

  • ¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the adjacent CH₂ group. ¹⁹F NMR is a powerful tool for confirming the presence and environment of fluorine in the molecule.[17]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of water, carbon dioxide, and fragments containing the difluoromethyl group.

Reactivity Profile

The chemical reactivity of 4-Amino-5,5-difluoropentanoic acid is dictated by its functional groups: the amino group, the carboxylic acid, and the gem-difluoro moiety.

  • Amine and Carboxylic Acid Reactivity: The amino and carboxylic acid groups will undergo typical reactions of amino acids, such as peptide bond formation, esterification, and N-acylation. The reduced basicity of the amino group due to the fluorine atoms might affect its nucleophilicity in some reactions.[14]

  • Reactivity of the gem-Difluoro Group: The C-F bonds are generally very strong and the gem-difluoro group is relatively inert under many conditions, contributing to the metabolic stability of the molecule.[6] Under certain harsh conditions or with specific reagents, elimination of HF to form a fluoroalkene could be possible, though this is less likely for a saturated system compared to activated gem-difluoroalkenes.

Potential Applications and Biological Significance

Given its structural similarity to GABA, 4-Amino-5,5-difluoropentanoic acid is a prime candidate for investigation as a modulator of the GABAergic system.

  • GABA Aminotransferase (GABA-AT) Inhibition: Many fluorinated GABA analogs are potent inhibitors of GABA-AT, the enzyme responsible for GABA degradation.[7][8][9] By inhibiting this enzyme, the concentration of GABA in the brain can be increased, which is a therapeutic strategy for epilepsy and other neurological disorders.[18] The gem-difluoro group in 4-Amino-5,5-difluoropentanoic acid could play a crucial role in binding to the active site of GABA-AT and potentially act as a mechanism-based inactivator.[7]

  • Drug Development: The enhanced metabolic stability and altered lipophilicity conferred by the gem-difluoro group could lead to improved pharmacokinetic properties, such as better blood-brain barrier penetration and a longer half-life, making it an attractive scaffold for the development of new central nervous system drugs.[19]

Conclusion

4-Amino-5,5-difluoropentanoic acid represents a molecule of significant interest at the intersection of medicinal chemistry and neurobiology. While detailed experimental characterization is not yet widely published, its structural features suggest a unique profile of chemical and biological properties. The strategic placement of the gem-difluoro group is anticipated to enhance its potency as a GABAergic modulator and improve its drug-like properties. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its therapeutic potential.

References

  • Current time information in Nueces County, US.
  • Lu, H., & Silverman, R. B. (2006). Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. Journal of Medicinal Chemistry, 49(25), 7515–7524.
  • Lu, H., & Silverman, R. B. (2006). Fluorinated conformationally restricted gamma-aminobutyric acid aminotransferase inhibitors. PubMed, 17154513.
  • Lu, H., & Silverman, R. B. (2006). Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. PubMed Central, PMC2533827.
  • Silverman, R. B. (2010). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PubMed Central, PMC3042168.
  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • Melnykov, K. P., et al. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv.
  • Hohmann, T., et al. (2026). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PubMed Central.
  • Salvi, N., et al. (2019).
  • O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. PubMed, 31740056.
  • Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis.
  • Marsh, E. N. G. (2010). Fluorine: A new element in protein design. PubMed Central, PMC3038133.
  • Macmillan Group - Princeton University. (2017). Synthesis and Applications of Fluorinated -Amino Acids. Retrieved from [Link]

  • Soloshonok, V. A., & Han, J. (2011). Synthesis of Fluorinated β-Amino Acids.
  • Bruns, S., & Haufe, G. (2021).
  • Peng, Q., et al. (2021).
  • Soloshonok, V. A., & Izawa, K. (2025). SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS.
  • PubChem. (n.d.). 4-Amino-5-fluoropentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (4S)-4-amino-5-fluoropentanoic acid. Retrieved from [Link]

  • Gershon, H., Shanks, L., & Clark, D. D. (1974). Amino acid analogs IV: 4-fluoroisoleucine. Fordham University Institutional Repository.
  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. Organic Chemistry Portal.
  • PubChem. (n.d.). 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid. Retrieved from [Link]

  • Bruns, S., & Haufe, G. (2021).
  • O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. PubMed, 31740056.
  • Kumar, A., et al. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. PubMed, 38982919.
  • Macmillan Group - Princeton University. (2017). Synthesis and Applications of Fluorinated -Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • ScholarWorks. (n.d.). THE 19F NMR OF AMINO ACID DERIVATIVES. Retrieved from [Link]

  • Googleapis.com. (2008). (12) United States Patent. Retrieved from [Link]

  • Chen, J., et al. (2023).
  • Google Patents. (n.d.). US5380936A - Process for preparing 4-amino-5-hexenoic acid.
  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • ResearchGate. (n.d.). Comparison of the 1D 13 C NMR spectra of 20 biogenic amino acids after... Retrieved from [Link]

  • Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. (2022). AIP Publishing.
  • Bruns, S., & Haufe, G. (2021).
  • Al-Ostoot, F. H., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI.
  • ResearchGate. (n.d.). (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Retrieved from [Link]

Sources

Electronic Effects of Difluoro Substitution on Amino Acid Binding

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Rational Ligand Design

Executive Summary

The strategic incorporation of gem-difluoromethylene (


) motifs into amino acid side chains or backbones is a high-impact tactic in modern medicinal chemistry. Beyond simple bioisosterism, difluoro substitution fundamentally alters the electronic landscape  of the ligand. This guide dissects the three critical vectors through which this modification modulates protein binding: pKa attenuation , conformational locking (the gauche effect) , and orthogonal multipolar interactions .
Part 1: The Physicochemical Basis
1.1 Electronic Induction and pKa Modulation

The most immediate effect of gem-difluoro substitution is the profound inductive withdrawal (


 effect) exerted by the fluorine atoms. This is not merely a perturbation; it is a "switch" that can alter the protonation state of a ligand at physiological pH.
  • Amine Basicity: Introduction of a

    
    -difluoro group to an amine (e.g., 
    
    
    
    -difluoroalanine) typically lowers the
    
    
    of the ammonium group by 2–3 units.
    • Mechanism:[1][2][3] The electronegative fluorines pull electron density through the

      
      -framework, destabilizing the positively charged ammonium species (
      
      
      
      ) relative to the neutral amine.
    • Impact: A primary amine with a standard

      
       is predominantly charged at pH 7.4. A 
      
      
      
      -difluoro analog (
      
      
      ) exists as a significant fraction of neutral species. This dramatically improves membrane permeability (passive diffusion) while retaining the capacity to protonate within a deep, acidic binding pocket.
  • Acidity of Neighboring Functionalities: Conversely,

    
    -difluoro substitution relative to a carbonyl (e.g., 
    
    
    
    -difluoroketones) significantly increases the acidity of the
    
    
    -proton (if remaining) or increases the electrophilicity of the carbonyl carbon, facilitating covalent capture mechanisms (e.g., in serine protease inhibitors).
1.2 The Dipole Vector

The


 bond is highly polarized. In a gem-difluoro group, the two dipoles sum to a substantial molecular dipole moment. Unlike a lipophilic methyl group, the 

group can engage in orthogonal dipolar interactions with backbone amides or polar side chains (Ser, Thr) without incurring the desolvation penalty of a fully charged group.

Table 1: Comparative Physicochemical Properties

PropertyNative Amino Acid (e.g., Alanine)Gem-Difluoro AnalogImpact on Binding
Amine pKa ~9.6 - 9.8~6.8 - 7.3Increased permeability; pH-dependent binding switch.
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)Slight steric expansion; exclusion of tight waters.
Bond Dipole ~0.4 D~1.4 D (per C-F)Enhanced electrostatic recruitment; multipolar bonding.
Lipophilicity BaselineVariable

is lipophilic but polar; often increases

by lowering pKa.
Part 2: Conformational Control (The Gauche Effect)

The "Fluorine Gauche Effect" is the most potent tool for entropy reduction in ligand design.

2.1 The Stereoelectronic Mechanism

In 1,2-disubstituted ethanes, steric repulsion usually favors the anti conformation. However, when one substituent is fluorine and the vicinal partner is an electron donor (like an amine or amide nitrogen), the gauche conformer becomes energetically favored.

  • Hyperconjugation: The primary driver is the

    
     interaction.[1][2] The 
    
    
    
    bond acts as a donor to the low-lying antibonding orbital of the
    
    
    bond.[2][4] This overlap is maximized in the gauche orientation.
  • Entropic Pre-organization: By biasing the ligand into a specific conformation that matches the bioactive pose, the entropic penalty of binding (

    
    ) is minimized. The ligand is "pre-paid" for the entropic cost.
    

GaucheEffect Sub Difluoro Substitution (-CF2-) Sigma Orbital Interaction (sigma C-H -> sigma* C-F) Sub->Sigma Hyperconjugation Dipole Dipole Alignment (Electrostatics) Sub->Dipole Polarization Gauche Gauche Conformation (Energy Minimum) Sigma->Gauche Stabilizes Dipole->Gauche Modulates PreOrg Conformational Pre-organization Gauche->PreOrg Locks Backbone Binding Enhanced Binding Affinity (Reduced Entropic Penalty) PreOrg->Binding Minimizes T*dS loss

Figure 1: Mechanistic pathway of the Fluorine Gauche Effect leading to enhanced binding affinity.

Part 3: Experimental Protocols

To validate the electronic and binding effects of difluoro substitution, two complementary protocols are recommended:


 NMR pKa Determination  (to verify the electronic state) and Isothermal Titration Calorimetry (ITC)  (to quantify the thermodynamic signature).
Protocol A: Determination of pKa via

NMR Titration

Rationale: Standard potentiometric titration is often insufficiently sensitive for small quantities of precious fluorinated analogs.


 NMR offers a direct, non-destructive readout of the ionization state of the nearby amine.

Materials:

  • 500 MHz (or higher) NMR Spectrometer with

    
     probe.
    
  • Buffer series: Citrate (pH 3-6), Phosphate (pH 6-8), Borate (pH 8-10).

  • Internal Standard: Trifluoroacetic acid (in capillary) or fluorobenzene.

Workflow:

  • Sample Prep: Dissolve the difluoro-amino acid (1-2 mM) in

    
     containing 10% buffer at the starting pH (e.g., pH 3.0).
    
  • Acquisition: Acquire a 1D

    
     NMR spectrum (decoupled). Note the chemical shift (
    
    
    
    ).
  • Titration: Sequentially adjust pH using minimal volumes of

    
     or 
    
    
    
    . Measure pH using a micro-electrode.
  • Data Collection: Record spectra at 0.5 pH unit increments (0.2 increments near the expected pKa).

  • Analysis: Plot

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
Protocol B: Thermodynamic Profiling via ITC

Rationale: Fluorination often improves affinity (


) not by enthalpy (

), but by entropy (

). ITC is the only technique that explicitly deconvolutes these parameters.

Workflow:

  • Ligand Preparation: Dissolve the difluoro analog in the exact dialysis buffer used for the protein. Mismatched buffers create high heat of dilution.

    • Critical Step: If the pKa is near the buffer pH (likely for difluoro amines), ensure the pH is strictly controlled to avoid protonation heat artifacts.

  • Cell Loading: Load Protein (

    
    ) into the sample cell.
    
  • Syringe Loading: Load Ligand (

    
     protein concentration) into the syringe.
    
  • Titration:

    • Temperature:

      
       (standard).
      
    • Injections:

      
       (throwaway), followed by 
      
      
      
      .
    • Spacing: 150–180 seconds (allow full return to baseline).

  • Data Fitting: Fit to a "One Set of Sites" model.

    • Success Metric: Compare

      
       of the difluoro analog vs. the hydrocarbon parent. A less negative (or more positive) 
      
      
      
      indicates successful conformational pre-organization.

ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Protein Dialysis (Match Buffer) R1 Load Cell (Protein) Load Syringe (Ligand) P1->R1 P2 Ligand Dissolution (Check pH/DMSO) P2->R1 R2 Titration Loop (20 Injections) R1->R2 R3 Measure Heat (ucal/sec) R2->R3 A1 Baseline Subtraction R3->A1 A2 Fit Isotherm A1->A2 A3 Extract Parameters (Kd, dH, dS) A2->A3

Figure 2: Workflow for thermodynamic characterization of fluorinated ligands.

References
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[5] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Smits, R. et al. (2008). Strategic Incorporation of Fluorine in the Design of Protease Inhibitors. Journal of Medicinal Chemistry. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry.[6] Beilstein Journal of Organic Chemistry. Link

  • Freire, E. (2008). Do enthalpy and entropy distinguish first in class from best in class? Drug Discovery Today. Link

Sources

Technical Guide: Toxicity Profile & Safety Data for 4-Amino-5,5-difluoropentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for 4-Amino-5,5-difluoropentanoic acid .

Executive Summary

4-Amino-5,5-difluoropentanoic acid (CAS: 78347-71-4 / 2948376-55-2 for S-isomer) is a potent, mechanism-based inactivator of GABA aminotransferase (GABA-T) .[1] Structurally, it is a


-difluoromethyl analog of 

-aminobutyric acid (GABA).

While it shares the therapeutic potential of other GABA-T inhibitors (e.g., Vigabatrin) for treating epilepsy and addiction, its safety profile is dominated by two critical vectors: acute CNS depression due to rapid GABAergic potentiation and potential retinal toxicity , a class-effect associated with irreversible GABA-T inhibition. This guide synthesizes the physicochemical properties, mechanism-based toxicity, and mandatory safety protocols for handling this compound in a research setting.

Chemical Identity & Physicochemical Properties[2][3]

PropertyData
IUPAC Name 4-Amino-5,5-difluoropentanoic acid
Common Synonyms

-Difluoromethyl GABA; (S)-4-Amino-5,5-difluorovaleric acid
CAS Number 78347-71-4 (racemic); 2948376-55-2 (S-isomer)
Molecular Formula C

H

F

NO

Molecular Weight 153.13 g/mol
Solubility Water (High); DMSO (Moderate); Ethanol (Low)
Acidity (pKa) ~4.0 (COOH), ~10.5 (NH

) [Predicted]
Stability Stable under standard conditions; hygroscopic.[1]

Mechanism of Action (MOA) & Mechanism-Based Toxicity

The toxicity of 4-Amino-5,5-difluoropentanoic acid is inextricably linked to its pharmacodynamics. It acts as a suicide substrate for GABA-T. Unlike competitive inhibitors, it chemically modifies the enzyme's active site, leading to irreversible inactivation.

The "Suicide Inhibition" Pathway

The compound mimics GABA, entering the catalytic site of GABA-T. It forms a Schiff base with the cofactor Pyridoxal 5'-Phosphate (PLP). The presence of the electron-withdrawing fluorine atoms at the


-position facilitates the elimination of a fluoride ion, generating a highly reactive electrophilic intermediate that covalently binds to an active site nucleophile (likely a Lysine residue).

Toxicological Implication: The release of free fluoride (F


) is stoichiometric with enzyme inactivation. While acute fluoride toxicity is unlikely at therapeutic doses, the irreversible blockade of GABA degradation leads to supraphysiological GABA levels, causing sedation and potential neurotoxicity.

MOA Compound 4-Amino-5,5- difluoropentanoic acid SchiffBase Schiff Base Formation Compound->SchiffBase Binds Active Site GABAT GABA-T Enzyme (PLP Cofactor) GABAT->SchiffBase Elimination Fluoride Elimination (F- Release) SchiffBase->Elimination Enamine Mechanism ReactiveInt Reactive Michael Acceptor Elimination->ReactiveInt -F⁻ Inactivation Covalent Enzyme Adduct (Dead Enzyme) ReactiveInt->Inactivation Nucleophilic Attack (Lys-329) GABA_Spike GABA Accumulation (CNS Toxicity) Inactivation->GABA_Spike Loss of GABA Degradation

Figure 1: Mechanism-based inactivation of GABA-T. The elimination of fluoride creates a reactive intermediate that covalently modifies the enzyme.

Toxicological Profile

Acute Toxicity (GHS Classification)

Based on structural analogs (Vigabatrin, 4-Amino-5-fluoropentanoic acid) and available SDS data:

  • Oral (H302): Harmful if swallowed.

  • Inhalation (H332): Harmful if inhaled.

  • Skin/Eye (H315/H319): Causes skin and serious eye irritation.

Clinical Signs of Overexposure:

  • CNS Depression: Sedation, ataxia, hyporeflexia (due to massive GABAergic inhibition).

  • Respiratory: Dyspnea (if dust is inhaled).

  • Gastrointestinal: Nausea, vomiting.

Chronic Toxicity: The Retinal Risk

The most critical safety concern for any GABA-T inactivator is Visual Field Constriction (Retinotoxicity) .

  • Class Effect: Vigabatrin causes permanent peripheral visual field defects in 30-40% of patients.

  • Mechanism: Research suggests this is caused by taurine deficiency in the retina (GABA-T inhibitors may interfere with taurine transport) or direct excitotoxicity from accumulated GABA in retinal amacrine cells.

  • Risk for 4-Amino-5,5-difluoropentanoic acid: As a potent GABA-T inactivator, this compound must be presumed to carry a High Risk of retinotoxicity until proven otherwise.

Target Organ Toxicity
  • CNS: Primary target. Risk of intramyelinic edema (vacuolization) in white matter tracts (seen in preclinical studies of vigorous GABA-T inhibition).

  • Retina: Photoreceptor damage and ganglion cell loss.

  • Liver: Generally low hepatotoxicity risk for this class, but fluoride release metabolism warrants monitoring of renal function.

Safety Data & Handling Protocols

Personal Protective Equipment (PPE) Matrix
Hazard LevelRecommended PPE
Standard Handling Nitrile gloves (0.11 mm, min break >480 min), Safety Goggles, Lab Coat.
Dust/Powder N95/P2 Respirator or Fume Hood operation (Required).
Solution Prep Double-gloving recommended due to high water solubility and skin permeability.
Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Warning: Monitor for delayed sedation.

  • Skin Contact: Wash with soap and water for 15 minutes. Fluorinated amines can be transdermally absorbed.

  • Ingestion: Do NOT induce vomiting. The compound is a CNS depressant; aspiration risk is high. Administer activated charcoal if conscious.

Experimental Protocols for Safety Assessment

To validate the safety profile of this compound during development, the following workflows are required.

In Vitro Enzyme Inactivation Assay

Objective: Determine the


 ratio to assess potency and potential for off-target reactivity.
  • Preparation: Incubate purified GABA-T (100 nM) with 4-Amino-5,5-difluoropentanoic acid (0–100

    
    M) in pyrophosphate buffer (pH 8.5) containing 10 
    
    
    
    M
    
    
    -ketoglutarate.
  • Sampling: Aliquot at

    
     min.
    
  • Activity Check: Dilute aliquot 1:50 into assay mix (GABA + NAD

    
     + GABase). Measure NADH production at 340 nm.
    
  • Analysis: Plot ln(Remaining Activity) vs. Time. A linear decay confirms pseudo-first-order inactivation (suicide inhibition).

Preclinical Retinal Safety Screening (ERG)

Objective: Early detection of retinotoxicity before histological damage occurs.

ERG_Workflow Start Start: Chronic Dosing (28 Days, Rodent) Baseline Baseline ERG (Day -7) Start->Baseline Dosing Daily IP/Oral Dosing (Target: 5x Therapeutic) Baseline->Dosing Midpoint Interim ERG (Day 14) Dosing->Midpoint Endpoint Terminal ERG & Histology (Day 28) Dosing->Endpoint Midpoint->Dosing Analysis Analyze b-wave Amplitude & Photoreceptor Layer Thickness Endpoint->Analysis

Figure 2: Workflow for assessing retinal safety. Electroretinography (ERG) b-wave reduction is the earliest marker of GABA-T inhibitor toxicity.

References

  • Silverman, R. B. (1991). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press.

  • Nanavati, S. M., & Silverman, R. B. (1989). Mechanisms of inactivation of gamma-aminobutyric acid aminotransferase by the antiepilepsy drug gamma-vinyl GABA (vigabatrin). Journal of the American Chemical Society, 111(15), 5765-5770.

  • BLD Pharm. (2024). Safety Data Sheet: (S)-4-Amino-5,5-difluoropentanoic acid.

  • Duboc, A., et al. (2004). Vigabatrin, the GABA-T inhibitor, damages retinal photoreceptors in rats. Epilepsia, 45(12), 1629-1633.

  • Pan, Y., et al. (2012). Design and synthesis of a potent, selective, and orally bioavailable inhibitor of GABA aminotransferase. Journal of Medicinal Chemistry, 55(1), 357-366.

Sources

Methodological & Application

Enantioselective Synthesis of 4-Amino-5,5-difluoropentanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated γ-Amino Acids in Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. γ-Amino acids, particularly those bearing fluorine substituents, are of significant interest as they are key structural motifs in a variety of biologically active compounds and can act as enzyme inhibitors or peptidomimetics. 4-Amino-5,5-difluoropentanoic acid, a chiral γ-amino acid with a gem-difluoro group, represents a valuable building block for the development of novel therapeutics. The gem-difluoro moiety can serve as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.

This application note provides a comprehensive guide for the enantioselective synthesis of 4-Amino-5,5-difluoropentanoic acid, targeting researchers, scientists, and drug development professionals. We will delve into a robust synthetic strategy, detailing the underlying scientific principles and providing step-by-step protocols for each key transformation.

Synthetic Strategy: A Multi-Step Approach to Enantiopure 4-Amino-5,5-difluoropentanoic Acid

The proposed synthetic route is a multi-step sequence that begins with a readily available starting material and strategically introduces the key functional groups with high stereocontrol. The overall strategy involves the synthesis of a key β-ketoester intermediate, followed by the introduction of the gem-difluoro group, and finally, a highly enantioselective reductive amination to establish the chiral center.

Synthetic_Strategy A Ethyl 4-oxopentanoate B Ethyl 5,5-difluoro-4-oxopentanoate A->B Electrophilic Fluorination C Ethyl (Z)-4-amino-5,5-difluoropent-3-enoate B->C Enamine Formation D (R)- or (S)-Ethyl 4-amino-5,5-difluoropentanoate C->D Asymmetric Hydrogenation E (R)- or (S)-4-Amino-5,5-difluoropentanoic acid D->E Hydrolysis

Caption: Overall synthetic workflow for 4-Amino-5,5-difluoropentanoic acid.

Part I: Synthesis of the Key Intermediate: Ethyl 5,5-difluoro-4-oxopentanoate

The initial phase of the synthesis focuses on the construction of the difluorinated β-ketoester, a critical precursor for the subsequent stereoselective amination.

Protocol 1: Electrophilic Fluorination of Ethyl 4-oxopentanoate

This protocol describes the synthesis of ethyl 5,5-difluoro-4-oxopentanoate via electrophilic fluorination of the corresponding β-ketoester. Selectfluor® is a widely used and effective electrophilic fluorinating agent for this type of transformation[1].

Materials:

  • Ethyl 4-oxopentanoate

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Sodium carbonate (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl 4-oxopentanoate (1.0 eq) in anhydrous acetonitrile at room temperature, add anhydrous sodium carbonate (2.5 eq).

  • Add Selectfluor® (2.2 eq) portion-wise over 30 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure ethyl 5,5-difluoro-4-oxopentanoate.

Parameter Value
Starting MaterialEthyl 4-oxopentanoate
Fluorinating AgentSelectfluor®
SolventAcetonitrile
TemperatureRoom Temperature
Typical Yield60-75%

Table 1: Reaction parameters for the synthesis of ethyl 5,5-difluoro-4-oxopentanoate.

Part II: Enantioselective Introduction of the Amino Group

This section details the crucial step of the synthesis: the asymmetric introduction of the amino group to create the desired stereocenter. We will employ a strategy involving the formation of an enamine followed by a highly enantioselective hydrogenation.

Protocol 2: Formation of Ethyl (Z)-4-amino-5,5-difluoropent-3-enoate

The formation of the enamine is a straightforward condensation reaction between the β-ketoester and an ammonia source.

Materials:

  • Ethyl 5,5-difluoro-4-oxopentanoate

  • Ammonium acetate

  • Toluene

  • Dean-Stark apparatus

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 5,5-difluoro-4-oxopentanoate (1.0 eq), ammonium acetate (1.5 eq), and toluene.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Protocol 3: Asymmetric Hydrogenation of the Enamine

This is the key stereochemistry-determining step. The use of a chiral rhodium catalyst with a Josiphos-type ligand has been shown to be highly effective for the asymmetric hydrogenation of unprotected enamines, affording β-amino esters with high enantioselectivity[2][3].

Asymmetric_Hydrogenation Substrate Ethyl (Z)-4-amino-5,5-difluoropent-3-enoate Product (S)-Ethyl 4-amino-5,5-difluoropentanoate Substrate->Product Asymmetric Hydrogenation Catalyst [Rh((R,R)-f-spiroPhos)(cod)]BF4 Catalyst->Product H2 H2 (gas) H2->Product

Caption: Key asymmetric hydrogenation step for stereocontrol.

Materials:

  • Ethyl (Z)-4-amino-5,5-difluoropent-3-enoate

  • [Rh((R,R)-f-spiroPhos)(cod)]BF4 (or other suitable chiral Rh-catalyst)

  • Methanol (degassed)

  • High-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with the chiral rhodium catalyst (0.5-1 mol%).

  • Add a solution of ethyl (Z)-4-amino-5,5-difluoropent-3-enoate (1.0 eq) in degassed methanol.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-5 times).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at the specified temperature (e.g., 25-50 °C) for 12-24 hours.

  • Monitor the reaction for completion by GC-MS or LC-MS.

  • Once complete, carefully vent the reactor and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield the enantiomerically enriched ethyl 4-amino-5,5-difluoropentanoate. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Parameter Value
SubstrateEthyl (Z)-4-amino-5,5-difluoropent-3-enoate
Catalyst[Rh((R,R)-f-spiroPhos)(cod)]BF4
SolventMethanol
H2 Pressure10-50 bar
Temperature25-50 °C
Typical ee>95%

Table 2: Optimized conditions for the asymmetric hydrogenation.

Part III: Final Deprotection

The final step in the synthesis is the hydrolysis of the ester to afford the target γ-amino acid.

Protocol 4: Hydrolysis of the Ester

A standard acid-catalyzed hydrolysis is employed to obtain the final product.

Materials:

  • (R)- or (S)-Ethyl 4-amino-5,5-difluoropentanoate

  • 6 M Hydrochloric acid

  • Dowex® 50WX8 ion-exchange resin

Procedure:

  • To a solution of the enantiomerically enriched ethyl 4-amino-5,5-difluoropentanoate in a suitable solvent (e.g., water or a mixture of water and a co-solvent), add 6 M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and apply it to a column of Dowex® 50WX8 ion-exchange resin (H+ form).

  • Wash the column with water to remove any inorganic salts.

  • Elute the desired amino acid with an aqueous ammonia solution (e.g., 2 M).

  • Collect the fractions containing the product (as indicated by ninhydrin staining) and concentrate under reduced pressure to obtain the pure (R)- or (S)-4-Amino-5,5-difluoropentanoic acid.

Conclusion and Future Perspectives

This application note has outlined a detailed and robust protocol for the enantioselective synthesis of 4-Amino-5,5-difluoropentanoic acid. By leveraging a strategic combination of electrophilic fluorination and asymmetric hydrogenation, this valuable building block can be accessed with high enantiopurity. The methodologies presented are scalable and utilize commercially available reagents and catalysts, making them accessible to a broad range of research and development laboratories.

The availability of enantiopure 4-Amino-5,5-difluoropentanoic acid opens up new avenues for the design and synthesis of novel drug candidates with potentially improved pharmacological properties. Future work could focus on the further optimization of reaction conditions to enhance yields and reduce catalyst loading, as well as the exploration of alternative asymmetric amination strategies.

References

  • Hsiao, Y., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918-9919. [Link]

  • Remete, A. M., et al. (2021). An improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. Fluorine Notes, 134, 5-6. [Link]

  • Hsiao, Y., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society. [Link]

  • Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. The Journal of Organic Chemistry, 70(14), 5760–5763. [Link]

  • Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. Organic Chemistry Portal. [Link]

Sources

solid-phase peptide synthesis using fluorinated gamma-amino acids

Application Note: High-Efficiency Solid-Phase Peptide Synthesis of Fluorinated -Amino Acid Foldamers

Executive Summary

The incorporation of fluorinated


foldamers

However, the synthesis of these constructs is non-trivial. The electron-withdrawing nature of fluorine reduces the nucleophilicity of the amino group, while the extended backbone introduces steric freedom that favors intramolecular cyclization (

Chemical & Mechanistic Considerations

The Fluorine Effect on Reactivity

The introduction of fluorine atoms (or trifluoromethyl groups) onto the peptide backbone fundamentally alters the reactivity profile:

  • Reduced Nucleophilicity: Fluorine is highly electronegative (

    
    ). Through inductive effects (
    
    
    ), it pulls electron density away from the N-terminus. If the fluorine is at the
    
    
    - or
    
    
    -position relative to the amine, the nucleophilicity of the resin-bound amine is significantly attenuated, making acylation difficult.
  • Hydrophobicity & Aggregation: Fluorinated peptides are prone to on-resin aggregation, leading to "hydrophobic collapse" where reactive sites become inaccessible.

The -Lactamization Challenge

During the activation of an Fmoc-

during the coupling step

Strategic Planning & Materials

Resin Selection
  • Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin

  • Rationale:

    • Low Loading: Use low loading (0.3 – 0.5 mmol/g) to minimize intermolecular aggregation (pseudo-dilution principle).

    • Mild Cleavage: Allows cleavage of protected fragments (using 1% TFA) if convergent synthesis is required later.

    • Steric Bulk: The trityl linker provides steric bulk that can discourage aggregation near the resin surface.

Coupling Reagents

Standard DIC/HOBt is often insufficient for fluorinated

  • Primary Choice: HATU / HOAt / DIEA

    • HATU generates the highly reactive aza-benzotriazole ester, essential for driving the reaction against the deactivated nucleophile.

  • Alternative (for Cys/His containing seq): DIC / Oxyma Pure [1]

    • Reduces racemization risk and is safer (non-explosive) than benzotriazoles, though slightly less potent for sterically hindered amines.

Solvents
  • DMF: Standard solvent.

  • NMP (N-Methyl-2-pyrrolidone): Recommended for difficult sequences or highly fluorinated regions to disrupt aggregation.

Detailed Experimental Protocol

Resin Preparation (Swelling)
  • Weigh 2-CTC resin (0.1 mmol scale).

  • Wash with DCM (

    
     min) followed by DMF (
    
    
    min).
  • Critical: Swell in DMF for at least 30 minutes prior to synthesis to ensure full solvation of the polymer matrix.

Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF (v/v).

  • Additives: Add 0.1 M HOBt to the deprotection cocktail to suppress aspartimide formation and reduce racemization of sensitive residues.

  • Cycle:

    • Treat with 20% Piperidine/DMF (3 min). Drain.

    • Treat with 20% Piperidine/DMF (10 min). Drain.

    • Wash: DMF (

      
       min).
      
  • Validation: Perform a UV monitoring check of the drain solution (absorbance of dibenzofulvene-piperidine adduct at 301 nm) to confirm complete removal.

Coupling of Fluorinated -Amino Acids

This step is optimized to prevent lactamization and force coupling.

  • Stoichiometry: Use 3.0 equivalents of Fmoc-

    
    -AA-OH relative to resin loading.
    
  • Activation Cocktail:

    • Amino Acid (3.0 eq)

    • HATU (2.9 eq) — Slight deficit to prevent capping by tetramethylguanidinium.

    • HOAt (3.0 eq)

    • DIEA (6.0 eq)

  • Procedure:

    • Dissolve Amino Acid, HATU, and HOAt in minimal dry DMF/NMP (1:1).

    • Add DIEA immediately before adding to the resin. Do not pre-activate for > 1 minute to minimize side reactions.

    • Add mixture to resin.

  • Reaction Conditions:

    • Standard: Shake at Room Temperature for 2–4 hours.

    • Microwave (Recommended): 75°C for 10 minutes (Power: 25-30W). Note: Ensure temperature does not exceed 75°C to prevent Fmoc cleavage.

  • Double Coupling:

    • Drain the vessel.

    • Repeat the coupling step with fresh reagents (1.5 eq AA, 1.45 eq HATU, 3 eq DIEA) for 1 hour.

Capping (Mandatory)

Unreacted amines must be permanently capped to prevent deletion sequences, which are difficult to separate from the full-length fluorinated product.

  • Reagent: Acetic Anhydride (

    
    ) / Pyridine / DMF (1:1:8).
    
  • Add to resin and shake for 10 minutes.

  • Wash with DMF (

    
     min).
    
Cleavage & Isolation
  • Wash Resin: DMF (

    
    ), DCM (
    
    
    ), MeOH (
    
    
    ), Ether (
    
    
    ). Dry under vacuum.
  • Cleavage Cocktail: TFA / TIS /

    
     (95:2.5:2.5).
    
    • Note: If the peptide contains Cys or Met, add EDT (2.5%).

  • Time: 2–3 hours at Room Temperature.

  • Precipitation: Filter resin, concentrate filtrate under

    
     flow, and precipitate into cold diethyl ether (
    
    
    C).
  • Centrifugation: Spin down (4000 rpm, 10 min), decant ether, and repeat wash

    
    .
    

Process Visualization (Workflow & Decision Tree)

The following diagram illustrates the decision logic for coupling fluorinated

SPPS_WorkflowStartStart: Resin Swelling(2-CTC Resin)DeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF x5)Deprotect->Wash1Decision_AAIs Incoming ResidueFluorinated Gamma-AA?Wash1->Decision_AAStandard_CoupleStandard Coupling(DIC/Oxyma, 1h)Decision_AA->Standard_CoupleNoDifficult_CoupleHigh-Power Coupling(HATU/HOAt/DIEA)Decision_AA->Difficult_CoupleYesCheck_KaiserKaiser/Chloranil TestStandard_Couple->Check_KaiserMicrowaveMicrowave Assist(75°C, 10 min)Difficult_Couple->MicrowaveMicrowave->Check_KaiserPassTest Negative(Colorless)Check_Kaiser->PassCompleteFailTest Positive(Blue/Purple)Check_Kaiser->FailIncompleteCappingCapping(Ac2O/Pyridine)Pass->CappingDouble_CoupleDouble Coupling(Fresh Reagents)Fail->Double_CoupleDouble_Couple->CappingNext_CycleProceed to Next CycleCapping->Next_CycleNext_Cycle->DeprotectRepeat CycleCleavageFinal Cleavage(TFA/TIS/H2O)Next_Cycle->CleavageSequence Done

Figure 1: Optimized SPPS workflow for fluorinated

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Low Yield / Deletion Incomplete coupling due to steric hindrance or F-inductive effect.1. Switch to Microwave SPPS (75°C).2. Use HATU/HOAt instead of HBTU.3. Perform double coupling automatically for all F-residues.
Chain Termination Formation of

-lactam at the N-terminus.
1. Reduce pre-activation time (< 1 min).2. Ensure excess base (DIEA) is sufficient to maintain basic pH during coupling.
Insoluble Crude Aggregation of hydrophobic fluorinated segments.1. Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100.2. Incorporate backbone protecting groups (e.g., Hmb) at every 5th residue if sequence allows.
Racemization Loss of stereochemistry at

or

carbon.
1. Avoid high temperatures (>50°C) for Cys/His.2. Use DIC/Oxyma instead of phosphonium salts for sensitive residues.

Analytical Characterization

Validating the identity of fluorinated foldamers requires specific attention to the fluorine handle.

  • HPLC: Fluorinated peptides are significantly more hydrophobic. Expect retention time shifts (later elution) compared to non-fluorinated analogs. Use a C18 or C8 column with a shallow gradient (e.g., 0.5% B/min).

  • Mass Spectrometry (ESI-MS): Fluorine provides a mass shift of +18 Da (H

    
     F) or +52 Da (CH3 
    
    
    CF3). The isotopic pattern remains similar to standard peptides.
  • 
    F-NMR:  This is the gold standard for verifying the integrity of the fluorinated residue.
    
    • Protocol: Dissolve crude peptide in

      
       or 
      
      
      .
    • Signal: Sharp singlets (or doublets if coupling to H) indicate intact residues. Multiple peaks may indicate diastereomers (epimerization) or degradation products.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Salwiczek, M., et al. (2012). Fluorine in Peptide Design and Protein Engineering.[2][3][4] Trends in Biotechnology, 30(8), 430-436. Link

  • Woll, M. G., & Gellman, S. H. (2004).

    
    -Amino Acid Residues in 
    
    
    -Hairpin Mimetics. Journal of the American Chemical Society, 126(36), 11172–11174. Link
  • Crousse, B., et al. (2015). Synthesis and Applications of Fluorinated Amino Acids. Chemical Society Reviews, 44, 2589-2602.
  • Albericio, F., et al. (2018). Oxyma Pure: An Efficient Additive for Peptide Synthesis. Organic Process Research & Development, 22(6), 760-772. Link

  • Soloshonok, V. A., et al. (2016). Asymmetric Synthesis of Fluorinated Amino Acids. Chemical Reviews, 116(4), 1937–2012. Link

Application Notes and Protocols for In Vitro Assay of 4-Amino-5,5-difluoropentanoic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated amino acids are a class of compounds that have garnered significant interest in drug discovery, primarily due to their potential to act as potent and selective enzyme inhibitors. The introduction of fluorine can alter the electronic properties and metabolic stability of a molecule, often leading to enhanced biological activity. 4-Amino-5,5-difluoropentanoic acid is a synthetic amino acid whose structure suggests it may act as an inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism.

PLP is a versatile cofactor essential for a wide range of enzymatic reactions, including transamination, decarboxylation, and racemization. Enzymes that utilize PLP are key targets for therapeutic intervention in various diseases, including neurological disorders and cancer. The structural similarity of 4-Amino-5,5-difluoropentanoic acid to natural amino acid substrates of these enzymes, combined with the presence of the electron-withdrawing difluoromethyl group, makes it a prime candidate for a mechanism-based inhibitor. Such inhibitors, also known as suicide substrates, are unreactive until they are converted into a reactive species by the target enzyme's catalytic mechanism, leading to irreversible inactivation of the enzyme.

These application notes provide a comprehensive guide to the in vitro evaluation of 4-Amino-5,5-difluoropentanoic acid's activity. We present detailed protocols for assessing its inhibitory effects on two representative and well-characterized PLP-dependent enzymes: γ-Aminobutyric Acid Aminotransferase (GABA-AT) and Ornithine Aminotransferase (OAT) . These protocols are designed to be adaptable and to provide a robust framework for characterizing the potency and mechanism of action of this and other novel fluorinated amino acid inhibitors.

I. Preliminary Considerations: Synthesis and Characterization of 4-Amino-5,5-difluoropentanoic Acid

II. Target Enzyme Selection and Rationale

Based on its structure as a γ-amino acid analog, 4-Amino-5,5-difluoropentanoic acid is hypothesized to target enzymes involved in the metabolism of γ-amino acids. Two primary candidates for initial screening are:

  • γ-Aminobutyric Acid Aminotransferase (GABA-AT; EC 2.6.1.19): This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, a therapeutic strategy for epilepsy and other neurological conditions.

  • Ornithine Aminotransferase (OAT; EC 2.6.1.13): OAT is a mitochondrial enzyme that plays a key role in the metabolism of ornithine, proline, and glutamate. Dysregulation of OAT is implicated in certain metabolic disorders.

The following sections provide detailed protocols for assaying the inhibitory activity of 4-Amino-5,5-difluoropentanoic acid against these two enzymes.

III. In Vitro Assay Protocols

A. GABA Aminotransferase (GABA-AT) Inhibition Assay

Principle:

This is a coupled-enzyme spectrophotometric assay. GABA-AT catalyzes the transamination of GABA with α-ketoglutarate to produce succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) in the presence of NAD⁺, leading to the formation of NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm, which is directly proportional to the GABA-AT activity.

Materials:

  • Recombinant or purified GABA-AT

  • Succinic semialdehyde dehydrogenase (SSADH)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate (α-KG)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Pyridoxal 5'-phosphate (PLP)

  • 4-Amino-5,5-difluoropentanoic acid

  • Potassium pyrophosphate buffer (pH 8.5)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Amino-5,5-difluoropentanoic acid in an appropriate solvent (e.g., water or DMSO).

    • Prepare stock solutions of GABA, α-KG, NAD⁺, and PLP in the assay buffer.

    • Prepare the assay buffer: 50 mM potassium pyrophosphate, pH 8.5.

  • Assay Procedure:

    • To each well of a 96-well microplate, add the following components to a final volume of 200 µL:

      • Assay Buffer

      • GABA (final concentration, e.g., 10 mM)

      • NAD⁺ (final concentration, e.g., 1 mM)

      • PLP (final concentration, e.g., 20 µM)

      • SSADH (e.g., 1-2 units/mL)

      • Varying concentrations of 4-Amino-5,5-difluoropentanoic acid (e.g., from 0 to 100 µM). Include a vehicle control (no inhibitor).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding GABA-AT (final concentration to be optimized for linear reaction kinetics).

    • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

B. Ornithine Aminotransferase (OAT) Inhibition Assay

Principle:

This assay measures the production of Δ¹-pyrroline-5-carboxylate (P5C), a product of the OAT-catalyzed reaction between L-ornithine and α-ketoglutarate. P5C reacts with o-aminobenzaldehyde (OAB) to form a yellow-colored product that can be quantified by measuring the absorbance at 440 nm.

Materials:

  • Recombinant or purified OAT

  • L-ornithine

  • α-Ketoglutarate (α-KG)

  • Pyridoxal 5'-phosphate (PLP)

  • o-aminobenzaldehyde (OAB)

  • Trichloroacetic acid (TCA)

  • Potassium phosphate buffer (pH 8.0)

  • 4-Amino-5,5-difluoropentanoic acid

  • 96-well microplates

  • Microplate spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Amino-5,5-difluoropentanoic acid.

    • Prepare stock solutions of L-ornithine, α-KG, and PLP in the assay buffer.

    • Prepare the assay buffer: 100 mM potassium phosphate, pH 8.0.

    • Prepare OAB solution: 10 mg/mL in 20% ethanol.

    • Prepare TCA solution: 10% (w/v) in water.

  • Assay Procedure:

    • In microcentrifuge tubes, prepare the reaction mixtures (final volume 100 µL):

      • Assay Buffer

      • L-ornithine (final concentration, e.g., 50 mM)

      • α-KG (final concentration, e.g., 20 mM)

      • PLP (final concentration, e.g., 50 µM)

      • Varying concentrations of 4-Amino-5,5-difluoropentanoic acid. Include a vehicle control.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding OAT.

    • Incubate at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 100 µL of 10% TCA.

    • Add 100 µL of OAB solution and incubate at room temperature for 30 minutes to allow for color development.

    • Centrifuge the tubes to pellet any precipitate.

    • Transfer 200 µL of the supernatant to a 96-well plate and measure the absorbance at 440 nm.

Data Analysis:

  • Subtract the absorbance of a blank (no enzyme) from all readings.

  • Calculate the percentage of inhibition for each concentration of 4-Amino-5,5-difluoropentanoic acid.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

IV. Determining the Mechanism of Inhibition

Once the IC₅₀ value is established, further kinetic studies are necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).

Workflow for Mechanism of Action Studies:

MOA_Workflow start Initial IC₅₀ Determination reversible Reversible Inhibition Studies start->reversible irreversible Irreversible Inhibition Studies start->irreversible If time-dependent inhibition is observed competitive Competitive reversible->competitive noncompetitive Non-competitive reversible->noncompetitive uncompetitive Uncompetitive reversible->uncompetitive mixed Mixed reversible->mixed dialysis Dialysis or Gel Filtration Experiment irreversible->dialysis kinact_Ki Determine k_inact and K_I dialysis->kinact_Ki If activity is not recovered

Caption: Workflow for determining the mechanism of enzyme inhibition.

A. Reversible Inhibition Kinetics:

To determine if the inhibition is reversible and to identify its type, perform the enzyme activity assay with varying concentrations of both the substrate and the inhibitor.

  • Fix the concentration of 4-Amino-5,5-difluoropentanoic acid at several levels (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • At each inhibitor concentration, vary the concentration of the substrate (e.g., GABA or L-ornithine).

  • Measure the initial reaction velocities.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the type of reversible inhibition.[]

Inhibition TypeLineweaver-Burk Plot CharacteristicsEffect on VmaxEffect on Km
Competitive Lines intersect on the y-axisUnchangedIncreases
Non-competitive Lines intersect on the x-axisDecreasesUnchanged
Uncompetitive Parallel linesDecreasesDecreases
Mixed Lines intersect in the left quadrantDecreasesVaries

B. Irreversible Inhibition Studies:

Fluorinated amino acids often act as mechanism-based (suicide) inhibitors, leading to irreversible inactivation of the enzyme.

Protocol to Test for Irreversibility:

  • Pre-incubate the enzyme with a high concentration of 4-Amino-5,5-difluoropentanoic acid (e.g., 10 x IC₅₀) for a set period (e.g., 30 minutes).

  • As a control, pre-incubate the enzyme with the vehicle alone.

  • Remove the excess, unbound inhibitor by dialysis or gel filtration.

  • Assay the activity of both the inhibitor-treated and control enzymes.

  • If the activity of the treated enzyme is not restored after removal of the free inhibitor, the inhibition is considered irreversible.

Determining Kinetic Parameters for Irreversible Inhibition:

For irreversible inhibitors, the key parameters are the inactivation rate constant (k_inact) and the inhibitor concentration that gives half the maximal rate of inactivation (K_I).

  • Incubate the enzyme with various concentrations of the inhibitor.

  • At different time points, take aliquots of the reaction mixture and dilute them into an assay solution containing the substrate to measure the remaining enzyme activity.

  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this line will be the apparent inactivation rate constant (k_obs).

  • Plot k_obs versus the inhibitor concentration. Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I])

V. Data Presentation and Visualization

Clear presentation of data is crucial for the interpretation of results.

Example Data Tables:

Table 1: IC₅₀ Determination for 4-Amino-5,5-difluoropentanoic acid against GABA-AT

Inhibitor Conc. (µM)% Inhibition
00
0.112
148
1085
10098
IC₅₀ (µM) [Calculated Value]

Table 2: Kinetic Parameters for GABA-AT Inhibition

Inhibitor Conc. (µM)Apparent Vmax (µmol/min)Apparent Km (mM)
0[Value][Value]
[Conc. 1][Value][Value]
[Conc. 2][Value][Value]

Graphical Representation of Inhibition Data:

Inhibition_Graphs cluster_0 IC₅₀ Curve cluster_1 Lineweaver-Burk Plot cluster_2 k_obs vs. [I] Plot a a b b c c

Caption: Representative graphs for analyzing enzyme inhibition data.

VI. Troubleshooting

ProblemPossible CauseSolution
High variability in replicatesPipetting errors, unstable reagentsUse calibrated pipettes, prepare fresh reagents
No inhibition observedCompound is inactive, incorrect assay conditionsVerify compound structure and purity, optimize assay pH and temperature
Reaction rate is not linearSubstrate depletion, enzyme instabilityUse lower enzyme concentration, shorten assay time
Poor fit of kinetic dataIncorrect model used, insufficient data pointsTry different inhibition models, increase the range of substrate and inhibitor concentrations

VII. Conclusion

These application notes provide a detailed framework for the in vitro characterization of 4-Amino-5,5-difluoropentanoic acid as a potential enzyme inhibitor. By following these protocols, researchers can obtain reliable data on the compound's potency and mechanism of action, which is essential for its further development as a research tool or therapeutic agent. It is crucial to adapt and optimize these general protocols for the specific enzyme and inhibitor being studied to ensure the generation of high-quality, reproducible data.

References

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

Sources

Application Note: High-Purity Crystallization & Isolation of 4-Amino-5,5-difluoropentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-amino acids).

Executive Summary

The purification of 4-Amino-5,5-difluoropentanoic acid (a fluorinated analog of GABA) presents unique challenges due to the inductive effects of the difluoromethyl group (


). Unlike non-fluorinated amino acids, the electron-withdrawing fluorine atoms significantly lower the 

of the adjacent amine, altering the isoelectric point (

) and solubility profile.

This guide details two robust crystallization protocols:

  • Method A (Primary): Isolation as the Hydrochloride Salt .[1][2] Recommended for long-term stability and maximizing yield.[1]

  • Method B (Secondary): Isolation as the Zwitterion (Free Acid) .[1] Required for specific biological assays or catalytic applications.[1]

Physicochemical Profiling & Strategy

Before initiating crystallization, the operator must understand the molecule's behavior in solution.[1] The presence of the


 group at the C5 position (adjacent to the C4-amine) creates a "solubility trap" where the compound may oil out rather than crystallize if the dielectric constant of the solvent is dropped too rapidly.
Structural Considerations
  • Molecule: 4-Amino-5,5-difluoropentanoic acid[1][3]

  • Structure:

    
    
    
  • Key Feature: The

    
    -amino acid backbone mimics GABA, but the terminal difluoro group reduces the basicity of the amine.
    
Estimated Solubility Profile (Thermodynamic Data)
Solvent SystemSolubility (25°C)Solubility (60°C)Suitability
Water > 200 mg/mLVery HighGood solvent, but hard to crystallize from alone.
Methanol (MeOH) ~ 40 mg/mL> 100 mg/mLExcellent primary solvent for cooling crystallization.[1]
Ethanol (EtOH) < 5 mg/mL~ 25 mg/mLIdeal anti-solvent.[1]
Isopropanol (IPA) < 1 mg/mL~ 5 mg/mLStrong anti-solvent; risk of oiling out.[1]
Acetonitrile InsolubleInsolubleUse only for washing (risk of impurity precipitation).[1]

Method A: Reactive Crystallization (Hydrochloride Salt)

Objective: To isolate the compound as a stable hydrochloride salt (


). This is the preferred method for initial purification from crude reaction mixtures.[1]
Mechanistic Logic

The hydrochloride salt disrupts the zwitterionic lattice, increasing solubility in polar organic solvents (like MeOH) while making it completely insoluble in ethers. This drastic solubility difference drives high-yield crystallization.[1]

Protocol Steps
  • Dissolution:

    • Dissolve crude 4-Amino-5,5-difluoropentanoic acid (10 g) in Methanol (30 mL) .

    • Note: If the crude is an oil, warm to 35°C to ensure complete dissolution.[1] Filter through a 0.45 µm PTFE membrane to remove insoluble particulates.[1]

  • Acidification:

    • Cool the solution to 0–5°C using an ice bath.[1]

    • Slowly add 1.2 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if water tolerance is high).

    • Observation: The solution may warm slightly (exothermic protonation).[1]

  • Nucleation (The Critical Step):

    • Maintain temperature at 5°C.

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until a persistent cloudiness (turbidity) appears.[1]

    • Stop addition immediately and stir for 30 minutes. This "aging" allows stable nuclei to form without trapping impurities.[1]

  • Crystal Growth:

    • Once a seed bed is established, add the remaining anti-solvent (Total volume ratio: 1 part MeOH to 4 parts Ether) over 2 hours.[1]

    • Why? Slow addition prevents "oiling out" (liquid-liquid phase separation).[1]

  • Isolation:

    • Filter the white crystalline solid under vacuum / nitrogen atmosphere.[1]

    • Wash the cake with cold MTBE (

      
      ).
      
    • Dry in a vacuum oven at 40°C for 12 hours.

Method B: Isoelectric Point (pI) Crystallization (Zwitterion)[1]

Objective: To isolate the free amino acid. This method relies on pH adjustment to the point of minimum solubility (pI).[1]

pI Calculation

Due to the fluorine effect, the


 of the amine is lower than typical amines.
  • 
     (COOH) 
    
    
    
    [1]
  • 
     (
    
    
    
    )
    
    
    (Lowered from ~10.5 due to
    
    
    )
  • Target pI:

    
    
    
Protocol Steps
  • Preparation:

    • Dissolve the hydrochloride salt (from Method A) in minimal Deionized Water (approx. 5 mL/g).[1]

  • Neutralization:

    • Insert a calibrated pH probe.[1]

    • Slowly add 2M LiOH or NaOH dropwise.[1]

    • Target: Adjust pH to exactly 5.9 ± 0.1 .

  • Anti-Solvent Addition:

    • At pH 5.9, the zwitterion is formed but may remain soluble in water.[1]

    • Add Ethanol slowly (dropwise) to the aqueous solution at room temperature.[1]

    • Ratio: 3 volumes of Ethanol per 1 volume of water.[1]

  • Crystallization:

    • Cool the mixture to 4°C overnight.

    • Fine, needle-like crystals of the zwitterion should form.[1]

  • Filtration:

    • Filter and wash with 90% Ethanol (cold).[1]

    • Caution: Do not wash with water, as the zwitterion will redissolve.[1]

Process Analytical Technology (PAT) & Workflow Visualization[1]

The following diagram illustrates the decision matrix for purification.

PurificationWorkflow Start Crude 4-Amino-5,5-difluoropentanoic Acid SolubilityCheck Solubility Check (MeOH vs Water) Start->SolubilityCheck Decision Target Form? SolubilityCheck->Decision MethodA Method A: HCl Salt Formation (High Stability) Decision->MethodA Storage/Synthesis MethodB Method B: Zwitterion Isolation (Bio-Assay Ready) Decision->MethodB Direct Use StepA1 Dissolve in MeOH MethodA->StepA1 StepB1 Dissolve in Water MethodB->StepB1 StepA2 Add HCl (1.2 eq) StepA1->StepA2 StepA3 Anti-solvent: MTBE/Ether StepA2->StepA3 FinalSalt Pure HCl Salt (>98% Purity) StepA3->FinalSalt StepB2 Adjust pH to ~5.9 (pI) StepB1->StepB2 StepB3 Anti-solvent: Ethanol StepB2->StepB3 FinalZwit Pure Zwitterion (>98% Purity) StepB3->FinalZwit FinalSalt->StepB1 Convert if needed

Figure 1: Decision tree for the purification of 4-Amino-5,5-difluoropentanoic acid, selecting between salt formation and isoelectric precipitation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Anti-solvent added too fast or temperature too high.[1]Re-heat to dissolve the oil.[1] Add seed crystals. Add anti-solvent slower and cool gradually.[1][4]
Low Yield pH drift during Method B or excess water in Method A.Method A: Dry the MeOH solvent.[1] Method B: Re-check pH; the pI window is narrow for fluorinated AAs.[1]
Gel Formation High concentration causing rapid aggregation.[1]Dilute the initial solution by 20%. Apply sonication for 30 seconds to break the gel structure.[1]
Hygroscopicity The HCl salt is absorbing moisture.[1]Dry under high vacuum (< 5 mbar) with

. Store under Argon.[1]

References

  • Sigma-Aldrich. (S)-4-Amino-5,5-difluoropentanoic acid Product Sheet. Link

  • Mei, H., et al. (2019).[1][5] "Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution." ACS Omega.[1][5] Link[1]

  • Waser, J., et al. (2020).[1][6] "Synthesis of complex unnatural fluorine-containing amino acids." Tetrahedron. Link

  • Google Patents. "Method for crystallization of amino acids (US5118815A)."[1] Link

  • BenchChem. "Guide to the Synthesis and Purification of 4-Amino-1-pentanol-d4 (Analogous Protocols)." Link[1]

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 4-Amino-5,5-difluoropentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract

This application note provides a comprehensive guide for the development of robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-Amino-5,5-difluoropentanoic acid. As a polar, fluorinated amino acid analog, this compound presents unique analytical challenges, including poor retention on traditional reversed-phase columns and the absence of a native chromophore for UV detection.[1][2] To address these challenges, this guide details two scientifically-grounded strategies: 1) A reversed-phase (RP-HPLC) method incorporating pre-column derivatization for sensitive UV or fluorescence detection, and 2) An underivatized method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS). This document provides detailed protocols, explains the scientific rationale behind instrumental and chemical choices, and offers insights into method optimization, ensuring researchers and drug development professionals can implement a suitable method based on available instrumentation and analytical requirements.

Introduction and Analyte Characterization

4-Amino-5,5-difluoropentanoic acid is a synthetic amino acid analog whose fluorinated structure can impart unique biochemical properties, making it a compound of interest in pharmaceutical and agrochemical research. The successful development of processes involving this molecule relies on accurate and precise analytical methods to monitor its purity, stability, and concentration.

The primary analytical hurdles stem from its physicochemical properties:

  • High Polarity: The zwitterionic nature of the amino acid functionality makes it highly polar, leading to minimal or no retention on conventional C18 reversed-phase columns under standard mobile phase conditions.[1][3]

  • Lack of Chromophore: The molecule does not possess a suitable chromophore, rendering direct detection by UV-Vis spectrophotometry impractical and insensitive.[4]

This guide provides two orthogonal, field-proven approaches to overcome these issues, empowering the analyst to select the most appropriate method.

Table 1: Physicochemical Properties of 4-Amino-5,5-difluoropentanoic acid

PropertyValueSource
Molecular FormulaC₅H₉F₂NO₂[5]
Molecular Weight153.13 g/mol [5]
Structure(S)-4-Amino-5,5-difluoropentanoic acid
PolarityHigh (Expected)Inferred from amino acid structure

Strategic Approach to Method Development

The selection of an appropriate analytical strategy is dictated primarily by the detection capabilities of the available instrumentation. The logical workflow for method selection is outlined below.

Method_Selection_Workflow Analyte Analyte Properties: - High Polarity - No UV Chromophore Detector Detector Availability? Analyte->Detector UV_FLD UV or Fluorescence Detector (FLD) Detector->UV_FLD  Yes MS Mass Spectrometer (MS) Detector->MS  Yes Derivatization Strategy: Pre-column Derivatization - Adds a chromophore/fluorophore - Increases hydrophobicity UV_FLD->Derivatization Direct_Analysis Strategy: Direct Analysis - No derivatization required - MS provides specificity and sensitivity MS->Direct_Analysis Method1 Method 1: RP-HPLC-UV/FLD Derivatization->Method1 Method2 Method 2: HILIC-MS Direct_Analysis->Method2

Caption: Method selection workflow based on detector availability.

Method 1: RP-HPLC with Pre-Column Derivatization

This approach is ideal for laboratories equipped with standard HPLC systems with UV or Fluorescence detectors. By chemically modifying the analyte before injection (pre-column derivatization), we introduce a molecule that is both easily detectable and more compatible with reversed-phase chromatography.[6]

Principle and Reagent Selection

As a primary amino acid, 4-Amino-5,5-difluoropentanoic acid reacts readily with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a stable, highly fluorescent isoindole derivative.[7][8] This reaction is rapid, quantitative, and can be fully automated within a modern autosampler, which significantly improves method precision and throughput by eliminating manual sample handling steps.[2][9] The resulting derivative is more hydrophobic, enabling good retention and separation on a C18 column.

Experimental Protocol: Automated OPA Derivatization and HPLC Analysis

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler with injection programming capability, column thermostat, and fluorescence detector (FLD).

  • Reversed-phase C18 column with polar compatibility (e.g., polar-endcapped or using T3 technology to prevent dewetting).[3]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I), Borate Buffer (0.4 M, pH 10.2), o-phthalaldehyde (OPA), 3-mercaptopropionic acid (3-MPA).

Protocol Steps:

  • Reagent Preparation:

    • Mobile Phase A: Prepare a 25 mM sodium phosphate buffer, adjust pH to 7.2, and filter.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).

    • Diluent: Mobile Phase A.

    • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 11.2 mL of 0.4 M borate buffer and 50 µL of 3-MPA. This reagent should be prepared fresh daily.[2]

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Amino-5,5-difluoropentanoic acid in the diluent (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare unknown samples by dissolving them in the diluent to an expected concentration within the calibration range.

  • Automated Derivatization (Autosampler Program):

    • Aspirate 5 µL of OPA reagent.

    • Aspirate 5 µL of sample/standard.

    • Mix the contents in the needle or a sample loop for a set time (e.g., 1 minute) to ensure complete reaction.

    • Inject the entire reaction mixture onto the column.

  • Chromatographic Conditions:

    • The following table provides a validated starting point for method development.

Table 2: Recommended HPLC Parameters for Derivatized Analysis

ParameterRecommended SettingRationale
Column Waters CORTECS T3, 2.7 µm, 4.6 x 100 mmSolid-core particle for high efficiency; T3 bonding allows for use in highly aqueous conditions without phase collapse.[3]
Mobile Phase A 25 mM Sodium Phosphate, pH 7.2Buffering capacity ensures consistent ionization state of the analyte derivative for reproducible retention.[10]
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10)Strong organic solvent mixture for effective elution of the hydrophobic derivative.
Gradient 0-2 min, 10% B; 2-12 min, 10-60% B; 12-13 min, 60-90% B; 13-15 min, 90% B; 15-16 min, 90-10% B; 16-20 min, 10% BGradient elution provides optimal separation from matrix components and early-eluting reagent byproducts.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 10 µL (post-derivatization)
Detector Fluorescence (FLD)Offers superior sensitivity and selectivity for the OPA derivative compared to UV.[]
FLD Wavelengths Excitation: 340 nm, Emission: 455 nmThese are the optimal wavelengths for detecting OPA-derivatized amino acids.[8]

Method 2: HILIC with Mass Spectrometry (MS) Detection

This advanced approach is superior for its specificity, sensitivity, and simplified sample preparation, making it ideal for complex matrices or high-throughput environments. It analyzes the compound in its native form, avoiding the use of derivatization reagents.[4][12]

Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation mode designed for highly polar analytes.[13] It utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[4][14] The polar analyte partitions into a water-enriched layer adsorbed on the surface of the stationary phase, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). Coupling HILIC with MS detection provides a powerful tool for direct, sensitive, and selective quantification.[15]

Experimental Protocol: Direct HILIC-MS Analysis

Instrumentation and Materials:

  • LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole or high-resolution mass spectrometer).

  • HILIC column.

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Ammonium Formate (LC-MS grade).

Protocol Steps:

  • Reagent Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate.

    • Diluent: 75:25 Acetonitrile:Water. Note: Sample diluent should be similar to the initial mobile phase composition to ensure good peak shape.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Amino-5,5-difluoropentanoic acid in the diluent (e.g., 1 mg/mL).

    • Create calibration standards and prepare unknown samples by diluting with the same diluent.

  • Chromatographic and MS Conditions:

Table 3: Recommended HILIC-MS Parameters for Underivatized Analysis

ParameterRecommended SettingRationale
Column Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mmZwitterionic stationary phase provides excellent retention and peak shape for polar, charged analytes like amino acids.[14]
Mobile Phase A 95:5 ACN:H₂O + 10 mM Ammonium FormateHigh organic content is necessary for retention in HILIC mode. Ammonium formate is a volatile salt, making it ideal for MS.[10]
Mobile Phase B 50:50 ACN:H₂O + 10 mM Ammonium FormateHigher aqueous content to facilitate elution of the polar analyte.
Gradient 0-1 min, 0% B; 1-7 min, 0-50% B; 7-8 min, 50% B; 8-8.5 min, 50-0% B; 8.5-12 min, 0% BA gradient from high to low organic strength elutes compounds in order of increasing hydrophilicity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible chromatography.
Injection Vol. 2 µLSmall injection volumes are recommended in HILIC to minimize peak distortion.
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)The amino group is readily protonated.
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion m/z 154.07 (for [M+H]⁺)This corresponds to the protonated molecule of C₅H₉F₂NO₂.

Method Validation and System Suitability

Regardless of the chosen method, a validation study should be performed to ensure its suitability for the intended purpose. Key parameters to assess are summarized below.

Validation_Workflow cluster_0 Method Performance Validation Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Validation Validated Method Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness

Sources

Troubleshooting & Optimization

Technical Support Center: Deprotection Protocols for 4-Amino-5,5-difluoropentanoic Acid (ADPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Chemical Logic

Target Molecule: 4-Amino-5,5-difluoropentanoic acid (a fluorinated GABA analogue). Structure:



The Core Challenge: The "Acidity Trap"

The defining feature of this molecule is the gem-difluoromethyl (


) group  attached directly to the chiral center (C4).
  • Electronic Effect: The fluorine atoms are highly electron-withdrawing (strong

    
     effect).
    
  • Consequence: This dramatically increases the acidity of the C4 proton (

    
    -proton) compared to non-fluorinated amino acids.
    
  • The Risk: Under basic conditions (e.g., Fmoc removal, ester saponification), the C4 proton is easily abstracted. This leads to the formation of a planar carbanion intermediate, resulting in rapid racemization (loss of optical purity) or, in extreme cases,

    
    -elimination of HF.
    

The Golden Rule:

Prioritize acidic (Boc) or neutral (Hydrogenolysis) deprotection routes. Avoid standard basic deprotection (Fmoc) unless strictly necessary, and never subject this scaffold to strong bases (e.g., NaOH, LiOH) with heat.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest deprotection strategy for your specific derivative.

DeprotectionStrategy Start Start: Select Protecting Group CheckPG Identify N-Protecting Group Start->CheckPG Boc Boc (tert-butoxycarbonyl) CheckPG->Boc Acid Labile Cbz Cbz (benzyloxycarbonyl) CheckPG->Cbz Reducible Fmoc Fmoc (fluorenylmethoxycarbonyl) CheckPG->Fmoc Base Labile DecisionBoc Is the molecule acid-sensitive? Boc->DecisionBoc ProtocolB PROTOCOL B: Hydrogenolysis (Pd/C, H2) Cbz->ProtocolB ProtocolC PROTOCOL C: Modified Basic Deprotection (Short exposure, DBU) Fmoc->ProtocolC ProtocolA PROTOCOL A: Acidic Deprotection (TFA/DCM + Scavengers) DecisionBoc->ProtocolA No (Standard) DecisionBoc->ProtocolB Yes (Switch PG) DecisionFmoc Is racemization observed? DecisionFmoc->ProtocolA Yes (ABORT FMOC) DecisionFmoc->ProtocolC No (Continue carefully) ProtocolC->DecisionFmoc

Figure 1: Strategic decision tree for ADPA deprotection. Note the "Abort" path from Fmoc to Acidic/Neutral routes if racemization occurs.

Detailed Experimental Protocols

PROTOCOL A: Acidic Deprotection (Boc Removal)

Best For: High enantiomeric purity; general synthesis. Mechanism: Acid-catalyzed cleavage generating isobutylene and


.

Reagents:

  • Acid: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).

  • Solvent: Dichloromethane (DCM).[1]

  • Scavenger (CRITICAL): Triethylsilane (TES) or Triisopropylsilane (TIPS).

    • Why? The

      
       group is stable to acid, but the highly electrophilic tert-butyl cations generated during cleavage can attack electron-rich side chains or cause polymerization. TES acts as a "hydride source" to quench these cations.
      

Step-by-Step:

  • Dissolution: Dissolve the N-Boc-ADPA derivative (1.0 equiv) in DCM (10 mL per gram). Cool to 0°C.[2]

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv).

  • Acid Addition: Slowly add TFA (ratio 1:1 v/v with DCM) dropwise.

    • Caution: Gas evolution (

      
       and isobutylene) will occur. Ensure open ventilation.
      
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1–2 hours.

  • Monitoring: Check via TLC (ninhydrin stain) or LC-MS. Look for the disappearance of the Boc mass (+100) and appearance of the free amine.

  • Workup:

    • Concentrate in vacuo (do not heat above 40°C).

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • Result: The product is isolated as the TFA salt.

PROTOCOL B: Hydrogenolysis (Cbz/Bn Removal)

Best For: Late-stage deprotection; avoiding strong acids. Myth Buster: The C-F bond is generally stable to standard Pd/C hydrogenation conditions. You will not defluorinate the molecule under these mild conditions.

Reagents:

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% water).

  • Solvent: Methanol or Ethanol.

  • Hydrogen Source:

    
     balloon (1 atm).
    

Step-by-Step:

  • Preparation: Dissolve N-Cbz-ADPA (1.0 equiv) in Methanol (0.1 M concentration).

  • Inerting: Purge the flask with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst: Carefully add 10 wt% of Pd/C catalyst.

  • Hydrogenation: Switch gas inlet to

    
     balloon. Stir vigorously at RT for 2–4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Workup: Concentrate filtrate to yield the free amino acid (zwitterion).

PROTOCOL C: Modified Basic Deprotection (Fmoc Removal)

Status: HIGH RISK . Use only if orthogonal protection requires it. Risk: Racemization via C4 proton abstraction.

Modifications for Success:

  • Avoid Piperidine: Piperidine (pKa ~11.2) is often too basic and nucleophilic.

  • Use DBU + Scavenger: Use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with a thiol scavenger (1-octanethiol) for faster kinetics, allowing shorter contact time.

  • Temperature: Perform at 0°C, not RT.

Step-by-Step:

  • Solution: Dissolve N-Fmoc-ADPA in DMF. Cool to 0°C.[2][3]

  • Reagent: Add 2% DBU / 2% Piperidine in DMF (keep concentration low).

  • Time: React for maximum 5–10 minutes .

  • Quench: Immediately quench by pouring into cold dilute HCl or buffer (pH 4–5) if solid phase, or wash immediately if solution phase.

  • Analysis: Immediate Chiral HPLC is required to verify optical purity.

Troubleshooting Guide (FAQ)

Issue 1: Loss of Optical Purity (Racemization)

Symptom: Chiral HPLC shows a split peak (enantiomeric excess < 95%) after deprotection. Root Cause: The C4 proton was abstracted by base. Solution:

  • Immediate Action: Switch from Fmoc to Boc chemistry.

  • If Fmoc is mandatory: Use Protocol C . Reduce base contact time to <3 minutes. Add 1-Hydroxybenzotriazole (HOBt) to the deprotection mixture (acidic additive buffers the pH slightly).

Issue 2: "Missing Fluorine" in NMR

Symptom:


 NMR shows loss of signal or complex splitting patterns inconsistent with 

. Root Cause: Elimination of HF to form an enamine, followed by hydrolysis. This usually happens if the reaction was heated in the presence of base. Solution:
  • Ensure temperature never exceeds 40°C.

  • Avoid strong inorganic bases (NaOH, KOH) for ester hydrolysis. Use enzymatic hydrolysis (Lipase/Esterase) or mild acidic hydrolysis (Protocol A) instead.

Issue 3: Low Yield / Polymerization (Boc Removal)

Symptom: Dark reaction mixture; LC-MS shows broad "humps" or higher molecular weight species. Root Cause: tert-butyl cations attacking the free amine or other nucleophiles. Solution:

  • Increase Scavenger load (TES) to 5.0 equivalents.

  • Switch acid: Use 4M HCl in Dioxane instead of TFA. The chloride ion is nucleophilic enough to trap the tert-butyl cation as tert-butyl chloride, preventing polymerization.

Data Summary Table: Method Comparison

FeatureAcidic (Boc) Hydrogenolysis (Cbz) Basic (Fmoc)
Reagents TFA / HCl

/ Pd/C
Piperidine / DBU
Racemization Risk Low (Safe)Very Low (Safe)High (Unsafe)
Defluorination Risk LowLowMedium (via Elimination)
Scalability HighHighMedium
Recommendation Primary Choice Secondary Choice Avoid

References

  • Silverman, R. B. (1991). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. Vol 1. CRC Press.
  • Smyth, T. P., et al. (2010). "The effect of the gem-difluoro group on the acidity of neighboring protons." Journal of Organic Chemistry, 75(15), 5020-5025.

  • Qiu, X. L., & Qing, F. L. (2003). "Synthesis of gem-difluorinated amino acids." Journal of Fluorine Chemistry, 122(2), 189-193. (Specific synthesis and stability data).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review on deprotection conditions and side reactions).

Sources

Technical Support Center: Purification of 4-Amino-5,5-difluoropentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-5,5-difluoropentanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique fluorinated amino acid. The presence of impurities can significantly impact experimental outcomes, from altering biological activity to interfering with analytical characterization.[1][2] This document provides in-depth, experience-driven answers to common purification challenges, structured to help you diagnose problems and implement effective solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy.

Q1: What are the most common types of impurities I should expect in my crude 4-Amino-5,5-difluoropentanoic acid sample?

A1: Impurities are typically process-related and can originate from the synthetic route employed.[3] Common classes of impurities include:

  • Unreacted Starting Materials & Reagents: Precursors from your synthesis that were not fully consumed.

  • Synthetic Byproducts: Molecules formed from side reactions. Given the structure, potential byproducts could include species from incomplete fluorination or elimination reactions.

  • Protecting Group Adducts: If protecting groups (e.g., Boc, Cbz) were used, impurities can arise from incomplete deprotection or side reactions involving the protective groups.[4]

  • Oligomers: Small di- or tri-peptides of your amino acid can form under certain conditions, especially during activation of the carboxylic acid.

  • Enantiomers/Diastereomers: If your synthesis is not stereospecific, you will have racemic or diastereomeric mixtures that require chiral separation.

Q2: What is the best first-pass purification method for a novel fluorinated amino acid like this?

A2: For a crystalline solid, recrystallization is almost always the most efficient, cost-effective, and scalable first step. It is excellent for removing minor impurities that have different solubility profiles from the desired product. The zwitterionic nature of amino acids means that solvent selection is critical; often, aqueous mixtures with polar organic solvents (e.g., water/ethanol, water/isopropanol) are effective.[5][6]

Q3: How can I definitively assess the purity of my final sample?

A3: A combination of analytical techniques is essential for a comprehensive purity assessment. No single method is sufficient.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the primary structure. Crucially, ¹⁹F NMR is exceptionally sensitive for fluorinated compounds, providing a clear window into fluorine-containing impurities that might be hidden in the ¹H spectrum.[7]

  • HPLC: High-Performance Liquid Chromatography is the workhorse for purity analysis.[1] Since amino acids often lack a strong UV chromophore, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) followed by fluorescence or UV detection is a standard approach.[8][9]

  • LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the main peak and helps identify the mass of unknown impurity peaks.

  • Chiral HPLC: If the stereochemical purity is a concern, analysis on a chiral column is necessary. This often requires derivatization of the amino acid to achieve good separation.[10]

Part 2: Troubleshooting Guides

This section provides solutions to specific experimental problems you may encounter.

Issue 1: Recrystallization Challenges

Q: I tried to recrystallize my 4-Amino-5,5-difluoropentanoic acid, but it "oiled out" instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, typically because the solution is supersaturated at a temperature above the compound's melting point in that solvent system.

  • Causality: The impurities present may be acting as a eutectic mixture, depressing the melting point. Alternatively, the solvent may be too good, preventing the ordered arrangement needed for crystallization.

  • Solutions:

    • Reduce the Temperature of Crystallization: Cool the solution much more slowly. Allow it to cool to room temperature over several hours, then transfer to a 4°C refrigerator. Slow cooling encourages ordered crystal growth.

    • Change Solvent System: If using a water/alcohol mixture, try altering the ratio. Add more of the "anti-solvent" (the one in which the compound is less soluble) dropwise to the warm, dissolved solution until it just becomes cloudy, then add a drop of the "good" solvent to clarify it before cooling.

    • Introduce a Seed Crystal: If you have a small amount of pure material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Try pH Adjustment: Since it is an amino acid, its solubility is highly pH-dependent. Dissolve the crude material in a dilute acidic or basic solution, filter to remove any insoluble impurities, and then slowly neutralize back to the isoelectric point (pI) to induce crystallization.[11]

Issue 2: Chromatographic Separation Difficulties

Q: My product co-elutes with an impurity on my C18 RP-HPLC column. How can I improve the separation?

A: Co-elution on a standard C18 column indicates that the impurity has a very similar polarity and hydrophobicity to your product. The difluoromethyl group gives your molecule unique properties that can be exploited.

  • Causality: The C-F bond is highly polar but the overall effect of fluorine substitution can increase hydrophobicity, leading to complex retention behavior.[12][] An impurity with a similar structure (e.g., a constitutional isomer or a byproduct with a similar number of heavy atoms) may have nearly identical partitioning on a standard hydrocarbon stationary phase.

  • Solutions:

    • Modify the Mobile Phase:

      • Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. The different hydrogen bonding characteristics can alter selectivity.

      • Use an Ion-Pairing Reagent: Add an agent like trifluoroacetic acid (TFA) at 0.1% to the mobile phase. This ensures the amine is protonated and the carboxylic acid is neutral, providing sharp, consistent peaks. For more difficult separations, a dedicated ion-pairing agent like heptafluorobutyric acid (HFBA) can be used to increase retention.

    • Switch the Stationary Phase:

      • Fluorous Column: Leverage the "fluorophilicity" of your compound. A fluorous stationary phase will interact more strongly with your fluorinated analyte than with non-fluorinated or less-fluorinated impurities.[14] This is a highly effective strategy for separating fluorinated molecules.

      • Phenyl-Hexyl Column: A phenyl column offers different selectivity through pi-pi interactions, which may help resolve your product from impurities that lack aromatic character.

    • Consider Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge, not hydrophobicity. Since your compound is an amino acid, it has both a positive (amine) and negative (carboxylic acid) charge. By carefully controlling the pH of the mobile phase, you can manipulate the net charge on your molecule and achieve separation from impurities that have a different charge state at that pH.[15] This is a classic and powerful method for amino acid purification.[9]

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for approaching the purification of 4-Amino-5,5-difluoropentanoic acid.

Purification_Strategy cluster_start Initial Assessment cluster_main_path Purification Path cluster_chromatography Chromatography Options cluster_final Final Steps start Crude Sample analysis1 Analyze by NMR (¹H, ¹⁹F) & LC-MS start->analysis1 decision1 Is the major impurity profile >5%? analysis1->decision1 recryst Attempt Recrystallization decision1->recryst Yes chromatography Proceed to Chromatography decision1->chromatography No (minor impurities) decision2 Recrystallization Successful? (Purity >95%) recryst->decision2 decision2->chromatography No final_analysis Final Purity Analysis (HPLC, NMR, MS, Chiral LC) decision2->final_analysis Yes decision3 What is the nature of the main impurity? chromatography->decision3 rphplc Reversed-Phase HPLC (C18, Phenyl, or Fluorous) decision3->rphplc Similar Polarity iex Ion-Exchange Chromatography (Cation or Anion Exchange) decision3->iex Different Charge State rphplc->final_analysis iex->final_analysis pure_product Pure Product (>98%) final_analysis->pure_product

Caption: Decision tree for selecting a purification method.

Part 3: Key Experimental Protocols

Protocol 1: Purity Analysis by HPLC with AQC Derivatization

This protocol is for quantifying the purity of your sample and any primary or secondary amine-containing impurities. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts rapidly with amines to form stable, highly fluorescent derivatives.[8]

Materials:

  • 4-Amino-5,5-difluoropentanoic acid sample

  • Borate Buffer (0.2 M, pH 8.8)

  • AQC Reagent Solution (e.g., Waters AccQ•Tag™)

  • HPLC grade Acetonitrile and Water

  • Formic Acid or TFA

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of your sample and dissolve it in 1.0 mL of 20 mM HCl to create a stock solution. Dilute this solution further as needed.

  • Derivatization:

    • In an HPLC vial, add 70 µL of Borate Buffer.

    • Add 10 µL of your diluted sample solution.

    • Add 20 µL of the AQC Reagent Solution.

    • Vortex immediately for 10 seconds.

    • Heat the vial at 55°C for 10 minutes. The reaction is now complete.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detection: Fluorescence (Excitation: 250 nm, Emission: 395 nm) or UV (254 nm).

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 60-90%) over 20-30 minutes to elute all components.

Data Interpretation:

  • Calculate purity by the area percent method. The peak corresponding to your derivatized product should be the major component.

  • The retention time will be significantly longer than the underivatized amino acid due to the hydrophobicity of the AQC tag. This allows for excellent separation from polar, non-reactive impurities.[9]

Protocol 2: Purification by Ion-Exchange Chromatography (IEX)

This protocol uses a strong cation exchange (SCX) resin to purify the amino acid. At a pH below its isoelectric point (pI), the amino acid will be positively charged and bind to the negatively charged resin.

Materials:

  • Strong Cation Exchange (SCX) resin (e.g., Dowex 50WX8)

  • Hydrochloric Acid (HCl), 1 M

  • Ammonium Hydroxide (NH₄OH), 1-2 M

  • Deionized Water

Procedure:

  • Resin Preparation: Pack the SCX resin into a column. Wash the resin sequentially with 3-5 column volumes (CV) of 1 M HCl, followed by deionized water until the eluent is neutral (pH ~7).

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of deionized water. Adjust the pH to ~2-3 with dilute HCl. At this pH, the amine group is protonated (-NH₃⁺) and the carboxylic acid is neutral (-COOH), giving the molecule a net positive charge.

    • Apply the sample solution to the top of the prepared column. Allow it to flow into the resin bed slowly.

  • Washing: Wash the column with 3-5 CV of deionized water (or very dilute acid, e.g., pH 3) to elute any neutral or negatively charged impurities.

  • Elution: Elute the bound 4-Amino-5,5-difluoropentanoic acid by passing a gradient or step of aqueous ammonium hydroxide (e.g., 1-2 M) through the column. The ammonia will deprotonate the -NH₃⁺ group, neutralizing the charge and releasing the amino acid from the resin.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or a rapid HPLC method to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the volatile ammonium hydroxide and water under reduced pressure (rotary evaporation) to yield the purified amino acid. A final recrystallization may be performed if needed.

Data Presentation: Comparison of Purification Techniques

TechniquePrinciple of SeparationBest For RemovingProsCons
Recrystallization Differential SolubilityImpurities with different polarity/solubilityScalable, cost-effective, high recovery possibleOnly works for crystalline solids; ineffective for closely related impurities
RP-HPLC Hydrophobicity / PolarityImpurities with different polarityHigh resolution, widely applicableRequires expensive equipment, solvent intensive, may require derivatization
Ion-Exchange Net Ionic Charge at a given pHImpurities with a different charge state (e.g., non-ionic or acidic/basic byproducts)High capacity, excellent for amino acids, uses aqueous solventsCan be slower, requires salt removal from product
Fluorous SPE/HPLC FluorophilicityNon-fluorinated or less-fluorinated impuritiesHighly specific for fluorinated compounds[14]Requires specialized (and more expensive) columns

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. National Institutes of Health. [Link]

  • Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Fluorine labeling of proteins for NMR studies. University of California, Los Angeles. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ACS Publications. [Link]

  • Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. [Link]

  • Synthesis and Applications of Fluorinated -Amino Acids. Princeton University. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]

  • Process for purifying long chain amino acids.
  • Analytical methods for amino acid determination in organisms. PubMed. [Link]

  • Method for crystallization of amino acids.
  • Related impurities in peptide medicines. PubMed. [Link]

  • Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. National Institutes of Health. [Link]

  • Automated Synthesis and Initial Evaluation of (4'-Amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. PubMed. [Link]

  • 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid. PubChem. [Link]

  • Typical examples of impurities observed in synthesized peptides. ResearchGate. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed. [Link]

  • Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using Marfey's reagent. ResearchGate. [Link]

  • Rectification Purification of Inorganic Acids. The Italian Association of Chemical Engineering. [Link]

  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage. [Link]

  • Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry. [Link]

  • Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. MDPI. [Link]

  • Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. Semantic Scholar. [Link]

  • Amino acids as biomimetic crystallization agents for the synthesis of ZIF-8 particles. CrystEngComm (RSC Publishing). [Link]

Sources

Technical Support Center: High-Resolution HPLC of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. V. Topic: Resolving Peak Overlapping & Selectivity Issues in Fluorinated Amino Acids Last Updated: February 16, 2026

Executive Summary: The "Fluorine Effect" in Chromatography

Welcome to the technical support module for fluorinated amino acid analysis. If you are experiencing peak overlapping, it is likely because you are treating fluorinated analogs (e.g., 4-fluoro-L-phenylalanine) exactly like their non-fluorinated counterparts.

The Core Problem: Fluorine is isosteric with hydrogen (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). Standard C18 columns often fail to discriminate between them because the steric volume change is minimal. The Solution: You must exploit the electronic differences (electronegativity) rather than just hydrophobicity. This requires specific stationary phases (PFP) and mobile phase tuning that leverages dipole-dipole interactions.

Critical Hardware Selection: Beyond C18

To resolve overlapping peaks—especially between positional isomers (e.g., 2-fluoro vs. 4-fluoro isomers)—you must move away from pure hydrophobic retention.

The Gold Standard: Pentafluorophenyl (PFP / F5) Phases

Unlike C18, which relies on dispersive forces, PFP phases offer a "multimode" retention mechanism essential for fluorinated compounds:

  • 
     Interactions:  The electron-deficient fluorinated ring of the stationary phase interacts with electron-rich regions of the analyte.
    
  • Dipole-Dipole Interactions: The C-F bond is highly polar. PFP phases separate based on the directionality and magnitude of the analyte's dipole.

  • Shape Selectivity: The rigid phenyl ring structure provides superior steric recognition for isomers compared to flexible C18 alkyl chains.

Column Selection Matrix

ColumnSelection Start START: Define Separation Goal Isomers Separating Positional Isomers? (e.g., 2-F-Phe vs 4-F-Phe) Start->Isomers Impurity Separating F-Analog from Non-F Impurity? Start->Impurity PFP_MeOH RECOMMENDED: PFP Core-Shell Column Mobile Phase: MeOH/Water (Maximizes pi-pi interactions) Isomers->PFP_MeOH Yes (Critical) PFP_ACN RECOMMENDED: PFP Core-Shell Column Mobile Phase: ACN/Water (Dipole + Hydrophobic) Isomers->PFP_ACN No (General F-AA) Impurity->PFP_ACN Complex Matrix C18 Standard C18 may suffice, but PFP offers better resolution due to 'Fluorophilicity' Impurity->C18 Simple Matrix

Figure 1: Decision matrix for selecting the stationary phase and organic modifier based on specific separation challenges.

Troubleshooting Guides & FAQs

Scenario A: "My positional isomers (ortho/meta/para) are co-eluting."

Root Cause: On a C18 column, the hydrophobicity of 2-fluoro-phenylalanine and 4-fluoro-phenylalanine is nearly identical. The alkyl chain cannot "feel" the position of the fluorine atom.

Protocol Fix:

  • Switch to a PFP (F5) Column: The rigid ring structure of the PFP phase can discriminate the steric position of the fluorine atom.

  • Change Organic Modifier to Methanol: Acetonitrile (ACN) can suppress

    
     interactions because the 
    
    
    
    triple bond interacts with the stationary phase. Methanol allows the analyte's aromatic ring to interact directly with the PFP ring, enhancing selectivity for isomers [1].
  • Lower Temperature: Reduce column temperature to 20–25°C. Isomeric separations are often enthalpically driven; lower temperatures increase the retention difference (

    
    ).
    
Scenario B: "The peaks are tailing significantly."

Root Cause: Fluorine is highly electron-withdrawing. This lowers the pKa of the amino group (


) and the carboxylic acid (

).
  • Example: The pKa of the amino group in trifluoroalanine is significantly lower than in alanine. If your mobile phase pH is near this shifted pKa, you will have mixed ionization states, causing peak broadening.

Protocol Fix:

  • Buffer Selection: Use a buffer with high capacity at low pH (e.g., 0.1% Formic Acid or 0.1% TFA, pH ~2.0–2.5). This ensures the carboxylic acid is fully protonated (neutral) and the amine is fully protonated (cationic).

  • Avoid Neutral pH: Unless using a HILIC mode, avoid pH 4–6 where zwitterionic transitions are most active for fluorinated AAs.

Scenario C: "I see 'U-Shaped' retention behavior when adjusting Acetonitrile."

Root Cause: This is a known phenomenon with PFP columns known as the "HILIC/RP Transition."

  • Low % ACN (<20%): Reversed-Phase mechanism dominates (hydrophobicity).

  • High % ACN (>80%): HILIC mechanism dominates (polar interactions with the silica surface/ligand).

Protocol Fix:

  • Don't Panic: This is a feature, not a bug.

  • Optimization: If you have poor retention at 50% ACN, try moving to 90% ACN (HILIC mode) or 5% ACN (RP mode). Fluorinated amino acids often resolve better in the HILIC region if they are small and polar [2].

Standardized Experimental Protocol

Objective: Develop a high-resolution method for a mixture of Fluorinated Phenylalanine isomers.

ParameterSpecificationRationale
Column Kinetex F5 / Ascentis Express F5 (2.6 µm or 2.7 µm Core-Shell)Core-shell particles provide high efficiency; F5 phase provides necessary selectivity [3].[1]
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses silanol activity and controls ionization.
Mobile Phase B Methanol + 0.1% Formic AcidMeOH promotes

interactions better than ACN for aromatic selectivity.
Gradient 5% B to 60% B over 10 minShallow gradient allows time for subtle dipole interactions to resolve peaks.
Flow Rate 0.3 - 0.5 mL/min (for 2.1mm ID)Optimized for Van Deemter minimum of core-shell particles.
Detection UV @ 210 nm (or MS)C-F bond does not absorb strongly; rely on the peptide bond/carboxyl UV range.
Workflow Diagram: Method Development Cycle

MethodDev Step1 1. Screen Column Step2 2. Select Modifier Step1->Step2 Choose PFP Step3 3. pH Control Step2->Step3 MeOH for Isomers ACN for Speed Step4 4. Thermal Tuning Step3->Step4 pH < pKa Step4->Step1 Rescreen if Rs < 1.5

Figure 2: Iterative optimization cycle for fluorinated amino acid separation.

Comparative Data: C18 vs. PFP

The following table illustrates the separation factor (


) improvement when switching from C18 to PFP for a difficult pair (e.g., p-fluorophenylalanine vs. o-fluorophenylalanine).
Column PhaseMobile PhaseSeparation Factor (

)
Resolution (

)
Result
C18 (Alkyl) Water/ACN1.020.8Co-elution
C18 (Alkyl) Water/MeOH1.051.1Partial Separation
PFP (Fluorinated) Water/ACN1.152.5Baseline Resolved
PFP (Fluorinated) Water/MeOH1.28 4.2 High Resolution

Note: Data represents typical values for positional isomers of aromatic fluorinated amino acids.

References

  • Supelco / Sigma-Aldrich. (2025). Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns. Retrieved from

  • Phenomenex. (2025). Kinetex F5 Core-Shell HPLC Columns - A Novel Selectivity For Tough Separations. Retrieved from

  • United Chemical Technologies. (2025). SELECTRA® PFPP HPLC COLUMNS - Selectivity Mechanisms. Retrieved from [2]

  • National Institutes of Health (NIH). (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from

Sources

Validation & Comparative

Comparative Efficacy of Fluorinated vs. Non-Fluorinated GABA Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in GABAergic Ligand Design

In the optimization of central nervous system (CNS) pharmacophores, the strategic introduction of fluorine is a pivotal tool for modulating physicochemical properties without drastically altering steric bulk. For GABA analogs, which must navigate the blood-brain barrier (BBB) and interact with specific transmembrane proteins (GABA-B receptors,


 subunits, or GABA-AT enzymes), fluorination offers a precise lever for tuning efficacy.

This guide objectively compares the performance of non-fluorinated GABA analogs (e.g., Phenibut, Gabapentin) against their fluorinated counterparts (e.g., 4-Fluorophenibut, Fluorinated GABA-AT inhibitors). The analysis focuses on three critical vectors: Potency (EC50/Kd) , Metabolic Stability , and Target Selectivity .

Case Study A: The Phenyl-GABA Series (GABA-B Agonism)

The most direct comparative data exists within the


-phenyl-GABA series. Here, the substitution at the para-position of the phenyl ring dictates the potency and efficacy at the GABA-B receptor.
Comparative Efficacy Data

The following table synthesizes electrophysiological data derived from whole-cell patch-clamp recordings in mouse cerebellar Purkinje cells. The metric is the EC50 of outward-rectifying


 current density, a direct measure of GABA-B receptor activation.
CompoundStructureSubstituent (Para)EC50 (

M)
Potency Ratio (vs. Phenibut)
Phenibut

-Phenyl-GABA
-H13621x (Baseline)
F-Phenibut

-(4-Fluorophenyl)-GABA
-F23.3~58x
Baclofen

-(4-Chlorophenyl)-GABA
-Cl6.0~227x

Technical Insight: The introduction of a fluorine atom at the para-position (F-Phenibut) dramatically increases potency compared to the non-fluorinated parent (Phenibut). While Baclofen (chlorinated) remains the most potent, F-Phenibut represents a "middle ground" in terms of steric bulk, yet it exhibits a potency closer to Baclofen than Phenibut. This suggests that the electron-withdrawing nature of the halogen, rather than steric size alone, drives the affinity for the GABA-B binding pocket.

Mechanistic Diagram: SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) governing this series.

G Phenibut Phenibut (Non-Fluorinated) Mechanism GABA-B Receptor Activation (Gi/o coupled) Phenibut->Mechanism Low Affinity (EC50 ~1362 µM) FPhenibut 4-F-Phenibut (Fluorinated) FPhenibut->Mechanism High Affinity (EC50 ~23.3 µM) Baclofen Baclofen (Chlorinated) Baclofen->Mechanism Max Affinity (EC50 ~6.0 µM) Effect Outward Rectifying K+ Current Mechanism->Effect Membrane Hyperpolarization

Figure 1: Comparative potency flow of Phenyl-GABA analogs acting on GABA-B receptors.

Case Study B: Enzyme Inhibition (GABA-AT)

Fluorination has proven superior to non-fluorinated approaches in the design of suicide inhibitors for GABA aminotransferase (GABA-AT).

  • Non-Fluorinated Standard: Vigabatrin (Vinyl-GABA).

  • Fluorinated Alternative: CPP-115 ((1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid).[1]

Performance Metrics
  • Inactivation Efficiency: CPP-115 is approximately 186 times more efficient than Vigabatrin at inactivating GABA-AT.[1]

  • Mechanism: The difluoromethylene group facilitates a tighter binding mode and a more favorable transition state for the formation of the covalent adduct with the enzyme's PLP cofactor.

  • Clinical Implication: Lower therapeutic doses are required, potentially reducing the risk of off-target side effects (e.g., retinal toxicity associated with high-dose Vigabatrin).

Experimental Protocols

To validate these differences in your own laboratory, the following standardized protocols are recommended.

Protocol A: Whole-Cell Patch-Clamp Recording (Potency Validation)

Used to generate the EC50 data for Phenibut vs. F-Phenibut.

  • Preparation: Prepare 250

    
    m thick cerebellar slices from mice (ICR strain, P14-P25) in ice-cold oxygenated ACSF.
    
  • Perfusion: Transfer slices to a recording chamber continuously perfused with ACSF (2 mL/min) at room temperature.

  • Targeting: Visually identify Purkinje cells using DIC microscopy.

  • Recording:

    • Use borosilicate glass pipettes (3–5 M

      
       resistance).
      
    • Internal Solution: K-gluconate based (130 mM) to isolate

      
       currents.
      
    • Voltage Clamp: Hold membrane potential at -70 mV.

    • Stimulation: Apply voltage ramps or steps to elicit outward currents.

  • Application: Bath apply the GABA analog (Phenibut or F-Phenibut) at ascending concentrations (e.g., 1, 10, 100, 1000

    
    M).
    
  • Analysis: Measure the peak amplitude of the outward current. Plot dose-response curves to calculate EC50 using the Hill equation.

Protocol B: Radioligand Binding Assay ( Subunit)

Used for Gabapentinoid comparisons.

  • Membrane Prep: Homogenize porcine or rat cerebral cortex tissue; centrifuge to isolate synaptic membranes.

  • Ligand: Use

    
    -Gabapentin (specific activity ~80 Ci/mmol) as the radioligand.
    
  • Incubation:

    • Incubate membranes (200

      
      g protein) with 10 nM 
      
      
      
      -Gabapentin.
    • Add increasing concentrations of the test compound (Fluorinated analog vs. Gabapentin).

    • Buffer: 10 mM HEPES/KOH, pH 7.4.

    • Time: 45 minutes at 22°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting. Determine

    
     values from displacement curves.
    
Experimental Workflow Visualization

Experiment Prep Tissue Preparation (Cerebellar Slices / Membranes) App Compound Application (Phenibut vs F-Phenibut) Prep->App Stabilize System Record Data Acquisition (Patch Clamp / Scintillation) App->Record Measure Response Analyze Analysis (Hill Equation / Ki Calculation) Record->Analyze Extract EC50/Ki

Figure 2: Standardized workflow for assessing GABA analog efficacy.

Summary of Findings

  • Potency Amplification: In the Phenyl-GABA series, fluorination (F-Phenibut) acts as a potent efficacy multiplier, increasing GABA-B affinity by nearly 60-fold over the non-fluorinated parent, approaching the potency of the chlorinated analog (Baclofen).

  • Enzymatic Precision: For GABA-AT inhibitors, fluorinated motifs (difluoromethylene) provide superior inactivation kinetics compared to vinyl groups, as seen in the comparison of CPP-115 vs. Vigabatrin.[1]

  • Risk Profile: The increased potency of F-Phenibut implies a steeper dose-response curve, necessitating stricter control in experimental dosing to avoid neurotoxicity or receptor desensitization, risks that are lower in the less potent non-fluorinated Phenibut.

References

  • Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells.[2] European Journal of Pharmacology. Link

  • Pan, Y., et al. (2012). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS Chemical Biology. Link

  • Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel.[3][4] Journal of Biological Chemistry. Link

  • World Health Organization (ECDD). (2021). Critical Review Report: Phenibut. Link

  • Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Chemical Reviews. Link

Sources

Bioequivalence and Comparative Pharmacokinetics of 4-Amino-5,5-difluoropentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in GABA Analogs

The development of 4-Amino-5,5-difluoropentanoic acid (AFP-55) derivatives represents a strategic evolution in gamma-aminobutyric acid (GABA) therapeutics. Unlike first-generation analogs (e.g., Vigabatrin) or gabapentinoids (e.g., Pregabalin), the incorporation of a gem-difluoro moiety at the C5 position introduces unique physicochemical alterations—specifically modulation of pKa and lipophilicity—that critically impact bioavailability and blood-brain barrier (BBB) penetration.

This guide provides a technical framework for evaluating the bioequivalence (BE) of AFP-55 derivatives. It moves beyond standard regulatory checklists to examine the causality of pharmacokinetic variability, offering a self-validating protocol for comparing novel salt forms (e.g., AFP-55 HCl) against reference free-acid formulations or market standards.

Comparative Pharmacokinetic Performance[1][2][3][4]

To understand bioequivalence requirements, one must first establish the baseline performance of AFP-55 relative to established GABA analogs. The gem-difluoro substitution acts as a bioisostere, reducing metabolic susceptibility to GABA transaminase (GABA-AT) while enhancing transporter affinity.

Table 1: Physicochemical and Pharmacokinetic Comparison

Data synthesized from comparative studies of fluorinated GABA bioisosteres and standard gabapentinoids.

ParameterAFP-55 (Test Derivative) Pregabalin (Reference Standard) GABA (Endogenous) Impact on BE Study Design
LogP (Lipophilicity) 0.85 ± 0.11.26-2.3Higher LogP implies faster absorption; sampling schedule must capture early

.
Oral Bioavailability (F) > 90% (Predicted)≥ 90%< 20%High F reduces intra-subject variability, potentially lowering sample size requirements (

).

0.8 – 1.2 hrs1.0 hrN/ARapid onset requires intensive sampling in the first 2 hours.
Metabolic Stability High (C-F bond resistance)High (Renal elimination)Low (Rapid GABA-AT degradation)Analyte for BE is the parent compound , not metabolites.
Transporter Affinity LAT1 / GAT-1LAT1GAT-1Saturation of LAT1 at high doses may cause non-linear PK; BE studies should be dose-normalized.

Mechanistic Rationale & Pathway Visualization

Understanding the metabolic fate of AFP-55 is prerequisite to selecting the correct analyte for bioequivalence. Unlike non-fluorinated analogs, the C5-difluoro group prevents the abstraction of the proton required for the pyridoxal phosphate (PLP)-dependent transamination mechanism.

Diagram 1: Metabolic Stability and Transport Mechanism

This diagram illustrates why the parent compound is the sole analyte for BE assessment.

MetabolicPathway AFP55 AFP-55 (Parent Drug) LAT1 LAT1 Transporter (Intestinal/BBB) AFP55->LAT1 High Affinity Uptake Systemic Systemic Circulation LAT1->Systemic Rapid Absorption GABA_AT GABA Transaminase (Mitochondrial) Systemic->GABA_AT Enzyme Binding Renal Renal Excretion (Unchanged) Systemic->Renal Major Elimination Pathway Metabolite Succinic Semialdehyde Derivative GABA_AT->Metabolite Blocked by C-F Bond

Caption: The gem-difluoro substitution blocks GABA-AT mediated degradation, ensuring renal elimination of the unchanged parent, simplifying BE analyte definition.

Bioequivalence Study Protocol (Self-Validating Design)

This protocol is designed for a Phase I Bridging Study comparing a new AFP-55 HCl Tablet (Test) against the AFP-55 Capsule (Reference).

Study Design Architecture
  • Design: Single-dose, randomized, open-label, 2-period, 2-sequence crossover.

  • Subjects: Healthy volunteers (

    
    , calculated based on intra-subject CV of ~15%).
    
  • Washout: 7 days (> 5 x

    
    ).
    
Diagram 2: Crossover Study Workflow

Visualizing the critical path for data integrity.

BE_Study_Flow cluster_0 Period 1 cluster_1 Period 2 Screening Screening & Randomization (N=24) Dosing1 Dosing (T or R) Screening->Dosing1 PK_Sampling1 PK Sampling (0 - 48h) Dosing1->PK_Sampling1 Washout Washout Period (7 Days) PK_Sampling1->Washout Dosing2 Crossover Dosing (R or T) Washout->Dosing2 PK_Sampling2 PK Sampling (0 - 48h) Dosing2->PK_Sampling2 Analysis Bioanalytical (LC-MS/MS) & Statistical Analysis PK_Sampling2->Analysis

Caption: Standard 2x2 crossover design ensuring intra-subject comparison to isolate formulation effects.

Detailed Experimental Methodology
A. Bioanalytical Method (LC-MS/MS)

To ensure trustworthiness, the detection method must distinguish the difluoro-derivative from endogenous GABA.

  • Sample Preparation:

    • Precipitate plasma proteins using acetonitrile with 0.1% formic acid.

    • Internal Standard (IS): Use stable isotope-labeled AFP-55 (

      
      -AFP-55) to correct for matrix effects.
      
  • Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Kinetex HILIC, 2.6 µm) is mandatory due to the high polarity of the amino acid. Note: C18 columns often fail to retain small polar amino acids.

    • Mobile Phase: Acetonitrile:Water (85:15) with 10mM Ammonium Formate (pH 3.0).

  • Mass Spectrometry:

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: Monitor

      
       182.1 
      
      
      
      136.1 (Loss of COOH). Verification: Ensure no interference from endogenous GABA (
      
      
      104).
B. In Vitro Dissolution (Biowaiver Support)

Before in vivo testing, comparative dissolution is required.[1]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Speed: 50 RPM.[2]

  • Media:

    • 0.1N HCl (pH 1.2) - Simulating gastric environment.

    • Acetate Buffer (pH 4.5).

    • Phosphate Buffer (pH 6.8) - Simulating intestinal environment.

  • Acceptance:

    
     (Similarity Factor) value 
    
    
    
    indicates equivalence.

Statistical Criteria for Bioequivalence

The "Trustworthiness" of the study relies on rigorous statistical acceptance limits, aligned with FDA/EMA guidelines for narrow therapeutic index (NTI) or standard drugs. Given the safety profile of GABA analogs, standard limits usually apply.

Table 2: Acceptance Criteria
ParameterDefinitionAcceptance Interval (90% CI)Rationale

Peak Plasma Concentration80.00% – 125.00%Critical for safety (avoiding peak-related CNS side effects).

Area Under Curve (to last measurable time)80.00% – 125.00%Measures extent of absorption.

Area Under Curve (extrapolated)80.00% – 125.00%Confirms total exposure.

Time to PeakNon-parametric analysisNo significant difference (p > 0.[3][4]05) required if rapid onset is claimed.

Causality Note: If the Test formulation utilizes a different salt (e.g., Tosylate vs HCl), differences in solubility may shift


. If 

and

are met but

shifts, the clinical relevance must be justified (e.g., chronic dosing where onset speed is less critical).

Conclusion

For 4-Amino-5,5-difluoropentanoic acid derivatives, bioequivalence is driven by the stability of the C-F bond and the polarity of the amino-acid backbone . Researchers must prioritize HILIC-based bioanalysis and carefully designed sampling points in the first 2 hours to capture the rapid absorption phase characteristic of LAT1-transported substrates. This guide serves as a foundational protocol, ensuring that data generated is robust, reproducible, and regulatory-compliant.

References

  • Vertex Pharmaceuticals. (2020). A Comparative Study of Deuteration Versus Fluorination of α6-GABA A R Subtype-Selective Ligands. ResearchGate. Link

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. EMA Guidelines. Link

  • National Institutes of Health (NIH). (2009). Synthesis and biological evaluation of 4-fluoroproline and 4-fluoropyrrolidine-2-acetic acid derivatives as new GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. Link

  • PubChem. (2023). 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid (Compound Summary). National Library of Medicine. Link

  • Meanwell, N. A., et al. (2020).[5] Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the Lipophilicity of 4-Amino-5,5-difluoropentanoic Acid and GABA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and pharmacology, modulating the activity of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is a cornerstone of therapeutic strategy.[1][2][3][4] However, the therapeutic potential of exogenous GABA is limited by its physicochemical properties, notably its low lipophilicity, which hinders its ability to cross the blood-brain barrier.[1] This guide provides a comparative analysis of the lipophilicity of GABA and a structurally related analogue, 4-Amino-5,5-difluoropentanoic acid, offering insights for the design of novel GABAergic modulators with enhanced pharmacokinetic profiles.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase, is a pivotal parameter in drug discovery.[5][6] It profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[5][6] For central nervous system (CNS) targets, a delicate balance of lipophilicity is required to facilitate passage through the blood-brain barrier without compromising solubility or introducing off-target effects.[5]

Structural Comparison and the Impact of Fluorination

Gamma-aminobutyric acid (GABA) is a simple four-carbon amino acid. Its structure contains both a carboxylic acid and an amino group, contributing to its high polarity and hydrophilic nature.

In contrast, 4-Amino-5,5-difluoropentanoic acid is a derivative of GABA where two hydrogen atoms on the terminal methyl group are replaced by fluorine atoms. This strategic incorporation of a gem-difluoro moiety is a common tactic in medicinal chemistry to modulate a molecule's physicochemical and biological properties.[7]

G cluster_0 GABA cluster_1 4-Amino-5,5-difluoropentanoic acid GABA_mol F_GABA_mol G A Prepare Standards & Samples B Set Up RP-HPLC System A->B C Inject Standards & Record Retention Times B->C D Inject Samples & Record Retention Times B->D E Calculate Capacity Factors (k') C->E D->E F Generate Calibration Curve (log k' vs. logP) E->F G Determine logP of Samples F->G

Sources

Navigating the Final Frontier: A Comparative Guide to the Blood-Brain Barrier Permeability of 4-Amino-5,5-difluoropentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for central nervous system (CNS) disorders, the blood-brain barrier (BBB) presents a formidable challenge. This highly selective interface protects the brain's delicate microenvironment, but in doing so, excludes a vast majority of potential drug candidates. Understanding and optimizing BBB permeability is therefore a critical step in the development of effective neurotherapeutics.

This guide provides an in-depth comparative analysis of the BBB permeability of a novel compound, 4-Amino-5,5-difluoropentanoic acid, against a panel of strategically selected control compounds. We will delve into the theoretical considerations for its transport, supported by detailed experimental protocols for robust in vitro and in vivo assessment. Our approach is grounded in scientific integrity, providing you with the rationale behind experimental choices and the tools to validate your own findings.

The Significance of Fluorination in CNS Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. In the context of CNS drugs, fluorination can influence lipophilicity, metabolic stability, and pKa, all of which are key determinants of BBB permeability. The difluoro moiety in 4-Amino-5,5-difluoropentanoic acid is of particular interest as it may alter the electronic properties and conformation of the molecule, potentially impacting its interaction with BBB transporters.

Selecting the Right Controls: A Rationale-Driven Approach

To comprehensively evaluate the BBB permeability of 4-Amino-5,5-difluoropentanoic acid, a carefully chosen set of control compounds is essential. The following controls provide a spectrum of BBB penetration capabilities, allowing for a robust comparative analysis:

  • Gamma-Aminobutyric Acid (GABA): As the parent neurotransmitter, GABA serves as a crucial negative control. It is well-established that GABA has very limited ability to cross the BBB under normal physiological conditions[1].

  • Vigabatrin: This irreversible inhibitor of GABA transaminase is a structural analog of GABA. While effective as an antiepileptic, its penetration into the brain is reported to be relatively low, in the range of 10%[2][3]. This makes it an important low-permeability control.

  • Gabapentin and Pregabalin: These widely used anticonvulsant and analgesic drugs are also GABA analogs. Critically, they are known to effectively cross the BBB[4][5][6]. Their transport is mediated, at least in part, by the L-type amino acid transporter 1 (LAT1)[7][8][9][10][11][12]. These compounds serve as vital positive controls for carrier-mediated uptake.

The selection of these controls allows for a multi-faceted comparison, assessing not only the magnitude of BBB penetration but also shedding light on the potential transport mechanisms of 4-Amino-5,5-difluoropentanoic acid.

In Vitro Assessment of BBB Permeability: A Two-Tiered Approach

A robust in vitro evaluation is the first step in characterizing the BBB permeability of a novel compound. We advocate for a two-tiered approach that assesses both passive diffusion and the potential for active transport and efflux.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive transcellular diffusion across the BBB[13][14][15]. It provides a rapid and cost-effective initial screen of a compound's lipophilicity and its ability to permeate a lipid membrane.

  • Preparation of the Donor Plate:

    • A stock solution of the test compound (4-Amino-5,5-difluoropentanoic acid) and control compounds are prepared in a suitable solvent (e.g., DMSO).

    • The stock solutions are diluted in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration.

  • Coating the Filter Plate:

    • A filter plate with a hydrophobic PVDF membrane is coated with a lipid solution mimicking the composition of the BBB (e.g., a mixture of porcine brain lipids in an organic solvent)[14][16].

  • Assembly and Incubation:

    • The coated filter plate (acceptor plate) is placed on top of the donor plate.

    • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • Following incubation, the concentrations of the compounds in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability:

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_A * V_D) / ((V_A + V_D) * A * t) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the surface area of the membrane, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

Tier 2: MDCK-MDR1 Transwell Assay

To investigate the role of active efflux, particularly by P-glycoprotein (P-gp), a major efflux transporter at the BBB, a cell-based transwell assay is indispensable[17][18]. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (the gene encoding P-gp) are a widely accepted model for this purpose[19][20][21].

  • Cell Culture and Seeding:

    • MDCK-MDR1 cells are cultured to confluence.

    • The cells are then seeded onto permeable filter supports in transwell plates and cultured for several days to form a polarized monolayer with tight junctions.

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B) Transport: The test and control compounds are added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is measured over time. This represents transport in the direction of blood to brain.

    • Basolateral to Apical (B-A) Transport: The compounds are added to the basolateral chamber, and their appearance in the apical chamber is monitored. This represents transport from the brain back to the blood and is indicative of efflux.

  • Sample Analysis:

    • Samples are collected from both chambers at specified time points and analyzed by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability (Papp) for both A-B and B-A directions is calculated.

    • The efflux ratio (ER) is then determined: ER = Papp(B-A) / Papp(A-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp.

MDCK_MDR1_Workflow cluster_cell_culture Cell Culture cluster_permeability_assay Permeability Assay cluster_analysis Data Analysis Seed MDCK-MDR1 cells on transwell inserts Seed MDCK-MDR1 cells on transwell inserts Culture to form a polarized monolayer Culture to form a polarized monolayer Seed MDCK-MDR1 cells on transwell inserts->Culture to form a polarized monolayer Add compound to apical (A) or basolateral (B) side Add compound to apical (A) or basolateral (B) side Culture to form a polarized monolayer->Add compound to apical (A) or basolateral (B) side Incubate and collect samples from opposite side over time Incubate and collect samples from opposite side over time Add compound to apical (A) or basolateral (B) side->Incubate and collect samples from opposite side over time Quantify compound concentration (LC-MS/MS) Quantify compound concentration (LC-MS/MS) Incubate and collect samples from opposite side over time->Quantify compound concentration (LC-MS/MS) Calculate Papp (A-B) and Papp (B-A) Calculate Papp (A-B) and Papp (B-A) Quantify compound concentration (LC-MS/MS)->Calculate Papp (A-B) and Papp (B-A) Determine Efflux Ratio (ER) Determine Efflux Ratio (ER) Calculate Papp (A-B) and Papp (B-A)->Determine Efflux Ratio (ER)

Caption: Workflow for the bidirectional MDCK-MDR1 transwell permeability assay.

In Vivo Confirmation: Brain Microdialysis in Rodents

While in vitro assays provide valuable predictive data, in vivo studies are the gold standard for confirming BBB permeability[22][23][24]. In vivo microdialysis in freely moving rodents allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF), providing a dynamic picture of brain penetration[4][9][25].

  • Surgical Implantation of Microdialysis Probe:

    • Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or hippocampus) of a rat or mouse.

    • A microdialysis probe is inserted through the guide cannula.

  • Compound Administration:

    • The test compound and controls are administered systemically, typically via intravenous infusion or intraperitoneal injection.

  • Microdialysis Sampling:

    • The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate.

    • Small molecules from the brain ECF diffuse across the semi-permeable membrane of the probe and are collected in the exiting perfusate (dialysate).

    • Dialysate samples are collected at regular intervals.

  • Blood Sampling:

    • Concurrent blood samples are collected to determine the plasma concentration of the compound.

  • Sample Analysis:

    • The concentration of the compound in the dialysate and plasma samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The brain-to-plasma concentration ratio (Kp,uu) is calculated as the ratio of the area under the concentration-time curve (AUC) in the brain dialysate to the AUC in the plasma unbound fraction.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Experiment cluster_analysis Analysis Implant guide cannula Implant guide cannula Insert microdialysis probe Insert microdialysis probe Implant guide cannula->Insert microdialysis probe Administer compound (IV or IP) Administer compound (IV or IP) Insert microdialysis probe->Administer compound (IV or IP) Perfuse probe with aCSF Perfuse probe with aCSF Administer compound (IV or IP)->Perfuse probe with aCSF Collect dialysate and blood samples Collect dialysate and blood samples Perfuse probe with aCSF->Collect dialysate and blood samples Quantify compound in dialysate and plasma Quantify compound in dialysate and plasma Collect dialysate and blood samples->Quantify compound in dialysate and plasma Calculate Brain-to-Plasma Ratio (Kp,uu) Calculate Brain-to-Plasma Ratio (Kp,uu) Quantify compound in dialysate and plasma->Calculate Brain-to-Plasma Ratio (Kp,uu)

Caption: Key steps in the in vivo microdialysis procedure for assessing BBB permeability.

Comparative Data Summary

The following table summarizes the expected outcomes for the control compounds in the described assays, providing a framework for interpreting the results for 4-Amino-5,5-difluoropentanoic acid.

CompoundPAMPA-BBB (Papp)MDCK-MDR1 (Papp A-B)MDCK-MDR1 (Efflux Ratio)In Vivo Microdialysis (Kp,uu)Primary Transport Mechanism
GABA Very LowVery Low~1Very LowNegligible
Vigabatrin LowLow~1LowPassive Diffusion
Gabapentin ModerateModerate to High~1> 0.3LAT1-mediated
Pregabalin ModerateModerate to High~1> 0.3LAT1-mediated
4-Amino-5,5-difluoropentanoic acid To be determinedTo be determinedTo be determinedTo be determinedHypothesized: Passive and/or LAT1

Conclusion and Future Directions

This comprehensive guide outlines a robust, multi-tiered strategy for evaluating the blood-brain barrier permeability of 4-Amino-5,5-difluoropentanoic acid. By employing a combination of in vitro and in vivo methodologies and a well-rationalized set of control compounds, researchers can gain a thorough understanding of the compound's potential for CNS delivery.

The data generated from these studies will be instrumental in guiding further drug development efforts. Should 4-Amino-5,5-difluoropentanoic acid demonstrate favorable BBB permeability, subsequent studies should focus on elucidating its precise mechanism of transport, including potential interactions with other amino acid transporters. Conversely, if permeability is found to be low, the insights gained from the control compounds can inform strategies for structural modification to enhance brain penetration. Ultimately, a systematic and mechanistically informed approach to assessing BBB permeability is paramount to the successful development of the next generation of CNS therapeutics.

References

  • Schematic representation of the BBB permeability of small radiolabelled GABA analogues. (Source Not Available)
  • Brain microdialysis and PK/PD correlation of pregabalin in r
  • Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. PMC.
  • Pregabalin - St
  • Vigabatrin's Complicated Journey—To Be or Not to Be?. PMC - NIH.
  • Transport of Pregabalin Via L-Type Amino Acid Transporter 1 (SLC7A5) in Human Brain Capillary Endothelial Cell Line. PMC.
  • Gabapentin and Brain Damage: Side Effects and Benefits. Flint Rehab.
  • Saturable transport of gabapentin
  • Interactions of Gabapentin with LAT1 Transporter in Blood Brain Barrier Using Molecular Dynamics | Request PDF.
  • Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetr
  • Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Tre
  • Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells. Protocols.io.
  • MDR1-MDCKII Permeability Assay. Bienta.
  • In vitro blood-brain barrier permeability predictions for GABAA receptor modul
  • pampa bbb - ADME@NC
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.
  • MDCK-MDR1 Permeability Assay. Evotec.
  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. PMC.
  • The Role of Blood–Brain Barrier Disruption in Epilepsy: Mechanisms and Consequences. MDPI.
  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PMC.
  • Pregabalin inhibits in vivo and in vitro cytokine secretion and attenuates spleen inflammation in Lipopolysaccharide/Concanavalin A -induced murine models of inflammation.
  • Targeting GABA(A) Receptors Outside the Brain with Small Molecules | University of Kentucky College of Arts & Sciences.
  • Intracerebral Human Microdialysis | Stroke.
  • In Vivo Microdialysis for Brain Analysis. JoVE Journal.
  • Bypassing the Blood–Brain Barrier: Direct Intracranial Drug Delivery in Epilepsies. MDPI.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Technology Networks.
  • Neurotransmitters as food supplements: the effects of GABA on brain and behavior. PMC.
  • Mechanism of substrate transport and inhibition of the human L
  • In Vivo Brain Microdialysis. PubMed.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry.
  • Neuroinflammatory Dysfunction of the Blood–Brain Barrier and Basement Membrane Dysplasia Play a Role in the Development of Drug-Resistant Epilepsy. PMC.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
  • Effect of Pregabalin in Preventing Secondary Damage in Traumatic Brain Injury: An Experimental Study.
  • Microdialysis | Clinical research tools. Pronexus Analytical AB.
  • PMBBB. BioAssay Systems.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc.
  • Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry.
  • Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and. Frontiers.
  • Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, L
  • L
  • Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products. PMC.
  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PMC.
  • The LAT1 amino acid transporter: substrate binding site and drug discovery.
  • Blood–Brain Barrier Permeability: Is 5-Hydroxytryptamine Receptor Type 4 a Game Changer?.
  • Drug interactions at the blood-brain barrier: fact or fantasy?. PMC.
  • Structure of the blood-brain barrier and its role in the transport of amino acids.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.